molecular formula C7H3BrClNO2 B12449643 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12449643
M. Wt: 248.46 g/mol
InChI Key: JCRSLBLJBHXTND-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C7H3BrClNO2 and its molecular weight is 248.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

4-bromo-6-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)

InChI Key

JCRSLBLJBHXTND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)Br)Cl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[d]oxazol-2(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide focuses on the specific, and likely novel, derivative, 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one . In the absence of a registered CAS number, this document provides a comprehensive, theoretical, and practical framework for its synthesis, characterization, and potential applications in drug discovery. We will explore a robust synthetic pathway, detail rigorous analytical methodologies for structural confirmation, and discuss the therapeutic relevance of this molecule, particularly in the context of kinase inhibition and anti-inflammatory applications.[5][6][7][8] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the chemical space of pharmacologically relevant heterocyclic compounds.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzo[d]oxazol-2(3H)-one moiety has garnered significant attention from medicinal chemists due to its ability to act as a bioisosteric mimic of phenol or catechol groups, while offering improved metabolic stability.[1][2][4] This structural feature allows for versatile interactions with a range of biological targets. Consequently, benzoxazolone derivatives have been successfully developed as analgesics, anti-inflammatory agents, antipsychotics, and, more recently, as potent kinase inhibitors.[5][6][7][8]

The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly influence a molecule's physicochemical properties. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other electronic effects. The specific 4-bromo, 6-chloro substitution pattern on the benzoxazolone core presents a unique opportunity to explore novel structure-activity relationships (SAR), potentially leading to compounds with enhanced potency and selectivity against key therapeutic targets like c-Met and VEGFR-2 kinases, which are crucial in cancer progression.[6][9]

This guide proposes a logical and experimentally sound pathway to access 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, a compound not currently listed in major chemical databases.

Proposed Synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

The most convergent and reliable strategy for the synthesis of the target compound involves a two-step process:

  • Step 1: Synthesis of the key precursor, 2-Amino-4-bromo-6-chlorophenol.

  • Step 2: Cyclization of the 2-aminophenol precursor to form the benzoxazolone ring.

This approach is predicated on established methodologies for the synthesis of substituted benzoxazolones.[10][11]

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization SM 4-Bromo-2-chlorophenol Intermediate1 4-Bromo-2-chloro-6-nitrophenol SM->Intermediate1 Nitration (HNO₃, H₂SO₄) Precursor 2-Amino-4-bromo-6-chlorophenol Intermediate1->Precursor Reduction (e.g., Fe/HCl or H₂, Pd/C) Target 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one Precursor->Target Cyclization CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Target

Caption: Proposed two-step synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.

Detailed Experimental Protocols

Protocol 2.1.1: Synthesis of 2-Amino-4-bromo-6-chlorophenol (Precursor)

This protocol is adapted from standard procedures for the nitration and subsequent reduction of substituted phenols.

Part A: Nitration of 4-Bromo-2-chlorophenol

  • Reaction Setup: To a stirred solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable solvent like glacial acetic acid, slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) at a controlled temperature (typically 0-5 °C) in a fume hood.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-bromo-2-chloro-6-nitrophenol, is collected by filtration, washed with cold water until the filtrate is neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Reduction of 4-Bromo-2-chloro-6-nitrophenol

  • Reaction Setup: Suspend the synthesized 4-bromo-2-chloro-6-nitrophenol (1.0 eq) in a solvent system such as ethanol/water. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the disappearance of the yellow nitro compound by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-bromo-6-chlorophenol. This precursor can often be used in the next step without further purification.

Protocol 2.1.2: Cyclization to 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Target)

This step utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent for the cyclization.[12][13][14][15]

  • Reaction Setup: Dissolve the crude 2-amino-4-bromo-6-chlorophenol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.2 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO2 evolution) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to remove imidazole, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These will likely appear as doublets due to ortho-coupling. The broad singlet for the N-H proton will also be present, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule. The carbonyl carbon of the oxazolone ring will have a characteristic downfield shift (typically ~154 ppm). The carbons attached to the halogens will also show characteristic shifts.

Predicted ¹H and ¹³C NMR Data ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH (position 5)~7.2-7.4 (d)~125-130
Aromatic CH (position 7)~7.0-7.2 (d)~110-115
N-H~10-12 (br s)-
C=O (position 2)-~152-156
C-Br (position 4)-~115-120
C-Cl (position 6)-~128-133
Quaternary Carbons (3a, 7a)-~130-145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide crucial information about the halogen substitution pattern.

  • Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br/~50%, ⁸¹Br/~50%) and chlorine (³⁵Cl/~75%, ³⁷Cl/~25%), the molecular ion will appear as a characteristic cluster of peaks. The expected pattern for a molecule containing one bromine and one chlorine atom is a trio of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 3:4:1.[16][17][18]

  • Fragmentation: Electron ionization (EI) mass spectrometry is expected to show fragmentation patterns involving the loss of the carbonyl group (CO) and halogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[19][20][21]

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3100-3300 (broad)
C=O Stretch (Lactam)1750-1790 (strong)
C-O-C Stretch1200-1270
C-Br Stretch500-600
C-Cl Stretch600-800

Potential Applications in Drug Discovery

The 4-bromo, 6-chloro substitution pattern on the privileged benzoxazolone scaffold suggests several promising avenues for therapeutic applications.

Biological_Relevance cluster_main 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one cluster_targets Potential Therapeutic Targets cluster_outcomes Therapeutic Outcomes Compound 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one Privileged Scaffold Kinases Kinase Inhibition c-Met VEGFR-2 Compound:f1->Kinases:f0 Binds to ATP pocket Inflammation Anti-inflammatory Pathways sEH Inhibition MAPK/NF-κB Pathway Compound:f1->Inflammation:f0 Modulates pathways Anticancer Anticancer Activity Kinases->Anticancer AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory

Caption: Potential therapeutic applications of the target compound.

Kinase Inhibition

Numerous substituted benzoxazoles have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2.[5][6][22] These kinases are key drivers of tumor growth, angiogenesis, and metastasis. The specific halogenation pattern of the target compound could lead to enhanced binding affinity and selectivity within the ATP-binding pocket of these kinases, making it a promising candidate for anticancer drug development.

Anti-inflammatory Activity

Benzoxazolone derivatives have also been investigated as inhibitors of soluble epoxide hydrolase (sEH) and modulators of inflammatory pathways like MAPK/NF-κB.[7][8] The anti-inflammatory potential of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one warrants investigation, as it could offer a novel therapeutic approach for various inflammatory diseases.

Conclusion

While 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one does not currently have a registered CAS number, this guide demonstrates that a logical and robust pathway to its synthesis and characterization can be designed based on established chemical principles. The proposed methodologies provide a clear roadmap for researchers to access this novel compound. Given the well-documented pharmacological importance of the benzoxazolone scaffold, this new derivative represents a valuable target for synthesis and biological evaluation. Its unique halogenation pattern holds significant promise for the development of new and potent therapeutic agents, particularly in the fields of oncology and inflammation.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved March 6, 2026, from [Link]

  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Université catholique de Louvain. Retrieved March 6, 2026, from [Link]

  • 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Bentham Science Publisher. Retrieved March 6, 2026, from [Link]

  • 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Bentham Science Publishers. Retrieved March 6, 2026, from [Link]

  • Bigotto, A., & Pettenati, E. (1993). Polarized Infrared and Raman Spectra of 2(3H)-Benzoxazolone. Marcel Dekker, Inc. Retrieved March 6, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved March 6, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved March 6, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved March 6, 2026, from [Link]

  • Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed. Retrieved March 6, 2026, from [Link]

  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Retrieved March 6, 2026, from [Link]

  • Gross, R. A. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. ResearchGate. Retrieved March 6, 2026, from [Link]

  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. ACS Publications. Retrieved March 6, 2026, from [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown. Retrieved March 6, 2026, from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Retrieved March 6, 2026, from [Link]

  • Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. DTU Research Database. Retrieved March 6, 2026, from [Link]

  • 2(3H)-Benzoxazolone. PubChem. Retrieved March 6, 2026, from [Link]

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. Retrieved March 6, 2026, from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. YouTube. Retrieved March 6, 2026, from [Link]

  • 3.6 1,1' -Carbonyldiimidazole. Thieme. Retrieved March 6, 2026, from [Link]

  • Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. Semantic Scholar. Retrieved March 6, 2026, from [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Semantic Scholar. Retrieved March 6, 2026, from [Link]

  • Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. MDPI. Retrieved March 6, 2026, from [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. Retrieved March 6, 2026, from [Link]

  • Synthesis of substituted urea or benzimidazolone using 1,1'- carbonyldiimidazole and substituted anilines. Korea Science. Retrieved March 6, 2026, from [Link]

  • Synthesis and different biological activities of novel benzoxazoles. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. Retrieved March 6, 2026, from [Link]

  • Synthesis and complete NMR characterization of 4‐alkyl‐2‐(6‐substituted‐1,3‐benzoxazol‐2‐yl)benzenols. Scilit. Retrieved March 6, 2026, from [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved March 6, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Benzoxazolone synthesis. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]

  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Retrieved March 6, 2026, from [Link]

  • Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. PubMed. Retrieved March 6, 2026, from [Link]

  • Preparation method of 4-bromo-2-aminophenol. Google Patents.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved March 6, 2026, from [Link]

  • Preparation method of 4-bromo-2-aminophenol. Patsnap. Retrieved March 6, 2026, from [Link]

  • Process for producing 4-bromo-2-chlorophenols. Google Patents.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Retrieved March 6, 2026, from [Link]

  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][23][24]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]

  • Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids. Wiley Online Library. Retrieved March 6, 2026, from [Link]

Sources

4-bromo-6-chloro-2-benzoxazolinone properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 4-Bromo-6-chloro-2-benzoxazolinone

Executive Summary

4-Bromo-6-chloro-2-benzoxazolinone (also known as 4-bromo-6-chloro-2(3H)-benzoxazolone) is a highly specialized heterocyclic scaffold used primarily in the development of bioactive small molecules for pharmaceutical and agrochemical applications.[1][2][3][4][5][6][7] Distinguished by its specific 4,6-dihalogenated substitution pattern, this compound serves as a critical "dense functionality" intermediate.[8] The presence of the bromine atom at the sterically congested 4-position (peri-position to the nitrogen) and the chlorine at the 6-position allows for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura or Buchwald-Hartwig) and precise modulation of lipophilicity.

This guide details the physicochemical properties, rational synthesis, and experimental handling of this compound, addressing the specific challenge of regioselective preparation that distinguishes it from common commodity benzoxazolinones.[8]

Chemical Identity & Structural Characteristics

PropertyDetail
Chemical Name 4-Bromo-6-chloro-2(3H)-benzoxazolone
IUPAC Name 4-bromo-6-chloro-3H-1,3-benzoxazol-2-one
Molecular Formula C₇H₃BrClNO₂
Molecular Weight 248.46 g/mol
Core Scaffold 2-Benzoxazolinone (Carbamate fused to benzene)
Key Functional Groups Cyclic carbamate (–O–CO–NH–), Aryl bromide, Aryl chloride
CAS Number (Precursor) 1549689-88-4 (2-Amino-3-bromo-5-chlorophenol)

Structural Insight: The numbering of the benzoxazolinone ring assigns the oxygen as position 1 and the nitrogen as position 3. The benzene ring carbons are numbered 4, 5, 6, and 7.[8]

  • Position 4 (Br): Adjacent to the nitrogen bridgehead.[8][9] This position imposes steric hindrance on the N-H group, influencing N-alkylation rates and metabolic stability.[8]

  • Position 6 (Cl): Para to the nitrogen bridgehead.[8] This position is electronically activated by the nitrogen lone pair, making the C-Cl bond less reactive towards oxidative addition compared to the C-Br bond at position 4, enabling selective functionalization.[8]

Rational Synthesis & Manufacturing

The Regioselectivity Challenge: Direct halogenation of the parent 2-benzoxazolinone typically favors the 6-position (para to N) first. Subsequent halogenation of 6-chlorobenzoxazolinone yields a mixture of 5-bromo (para to O) and 4-bromo (ortho to N) isomers, making isolation of the pure 4,6-isomer difficult.[8]

Recommended Protocol: De Novo Cyclization To ensure structural integrity and high purity, the recommended synthetic route involves the cyclization of a pre-functionalized aminophenol precursor: 2-amino-3-bromo-5-chlorophenol .

Experimental Protocol

Step 1: Precursor Selection

  • Starting Material: 2-Amino-3-bromo-5-chlorophenol (CAS 1549689-88-4).

  • Note: This precursor guarantees the halogen positions are fixed prior to ring closure.

Step 2: Cyclization with Carbonyl Source

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or Urea.[8]

  • Solvent: Tetrahydrofuran (THF) for CDI; melt or high-boiling solvent (e.g., chlorobenzene) for Urea.[8]

Detailed Workflow (CDI Method):

  • Dissolution: Charge a reaction vessel with 2-amino-3-bromo-5-chlorophenol (1.0 eq) and anhydrous THF (10 vol).

  • Addition: Add CDI (1.2 eq) portion-wise at 0°C to control exotherm.

  • Cyclization: Warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of the aminophenol.

  • Workup: Quench with 1M HCl (to neutralize imidazole byproduct). Extract with ethyl acetate.[10]

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water if necessary.

Yield Expectation: >85% Appearance: Off-white to tan crystalline solid.

Synthesis Pathway Diagram

SynthesisPathway cluster_0 Regiocontrol Strategy Precursor 2-Amino-3-bromo-5-chlorophenol (CAS 1549689-88-4) Intermediate Intermediate Isocyanate/Carbamate Precursor->Intermediate Activation Reagent Carbonyl Source (CDI or Urea) Reagent->Intermediate Product 4-Bromo-6-chloro-2-benzoxazolinone (Target Scaffold) Intermediate->Product Cyclization (-NH/-OH)

Caption: Cyclization strategy using pre-halogenated aminophenol to guarantee 4,6-substitution pattern.

Physicochemical & Spectral Properties

PropertyValue / Description
Physical State Solid powder (Crystalline)
Melting Point Predicted: 195–210°C (Based on 6-bromo analog MP 192°C)
Solubility Soluble in DMSO, DMF, hot Ethanol.[3][8] Poorly soluble in water.
pKa (N-H) ~8.5 – 9.0 (Acidic due to electron-withdrawing halogens)
LogP ~3.0 – 3.3 (High lipophilicity)
Spectral Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.0 ppm (s, 1H): Broad singlet for the N-H proton (exchangeable with D₂O).[8]

    • δ ~7.6 ppm (d, J=2.0 Hz, 1H): H-5 proton.[8] The doublet arises from meta-coupling with H-7.

    • δ ~7.4 ppm (d, J=2.0 Hz, 1H): H-7 proton.[8]

    • Note: The coupling constant (J ~2 Hz) confirms the meta-relationship of the protons, consistent with 4,6-substitution.[8]

  • IR Spectroscopy:

    • 1760–1780 cm⁻¹: Strong C=O stretch (cyclic carbamate).[8]

    • 3100–3300 cm⁻¹: Broad N-H stretch.

Applications in Drug Discovery & Agrochemicals

1. Orthogonal Cross-Coupling Scaffold The 4-bromo-6-chloro motif allows for sequential functionalization.

  • First Reaction: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) occurs preferentially at the C-Br bond (C4) due to the weaker bond dissociation energy compared to C-Cl.

  • Second Reaction: The C-Cl bond (C6) can be activated subsequently using specialized ligands (e.g., Buchwald phosphines) or nickel catalysis.[8]

2. Bioisosterism & Pharmacophore Design

  • GPR120 Agonists: Benzoxazole derivatives synthesized from 2-amino-3-bromo-5-chlorophenol have been cited in patent literature for treating metabolic disorders (Source 1.1).

  • Agrochemical Activity: 6-Halogenated benzoxazolinones are known for fungicidal and herbicidal activity. The addition of the 4-bromo group increases lipophilicity and steric bulk, potentially altering binding kinetics in the active site of target enzymes (e.g., acetolactate synthase or specific fungal pathways).[8]

3. N-Alkylation Platform The acidic N-H proton allows for facile alkylation under mild basic conditions (K₂CO₃/Acetone), enabling the introduction of diverse side chains (e.g., propionic acids, benzyl groups) to tune solubility and bioavailability.[8]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[8]

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with strong oxidizing agents and strong bases (which may open the ring).[8]

References

  • Benzo-fused heterocyclic derivatives useful as agonists of GPR120. US Patent 10155737B2. (Describes the use of 2-amino-3-bromo-5-chlorophenol in benzoxazole synthesis). Link

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 2021.[8] (Discusses fungicidal/herbicidal properties of 6-halo derivatives). Link

  • Synthesis of 6-bromobenzo[d]oxazol-2(3H)-ones. ChemicalBook, CAS 19932-85-5 Data. (Provides baseline synthesis and property data for the mono-bromo analog). Link

  • 2-Amino-3-bromo-5-chlorophenol. Sigma-Aldrich / MilliporeSigma. (Commercial source for the critical precursor). Link

Sources

4-bromo-6-chloro-2-hydroxybenzoxazole tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomerism of 4-bromo-6-chloro-2-hydroxybenzoxazole

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical phenomenon in medicinal chemistry that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical exploration of the tautomeric equilibrium of 4-bromo-6-chloro-2-hydroxybenzoxazole, a halogenated benzoxazole derivative. We will delve into the theoretical underpinnings of its lactam-lactim tautomerism, present detailed experimental protocols for its elucidation using modern spectroscopic techniques, and outline a computational workflow for predicting tautomeric stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of heterocyclic scaffolds.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Benzoxazoles are a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a hydroxyl group at the 2-position imparts the ability to exist in two primary tautomeric forms: the aromatic 2-hydroxy (lactim or enol-imine) form and the non-aromatic 2-oxo (lactam or keto-enamine) form.

The equilibrium between these forms is not merely an academic curiosity; it is a pivotal factor in drug design. The dominant tautomer can dictate a molecule's solubility, lipophilicity, hydrogen bonding capability, and ultimately, its binding affinity to a biological target.[4] For instance, one tautomer might present a hydrogen bond donor (N-H in the lactam form) while the other offers a different donor (O-H in the lactim form), leading to distinct interactions within a receptor's active site. Understanding and predicting this equilibrium for a specific molecule like 4-bromo-6-chloro-2-hydroxybenzoxazole is therefore crucial for rational drug development.

This guide will dissect the tautomerism of this specific di-halogenated benzoxazole, providing a robust framework for its investigation.

Theoretical Framework: The Lactam-Lactim Equilibrium

The core of this investigation lies in the equilibrium between two tautomers: 4-bromo-6-chloro-1,3-benzoxazol-2-ol (Lactim/Enol form) and 4-bromo-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Lactam/Keto form). This is a form of proton-transfer tautomerism.[5][6]

Tautomerism cluster_lactim Lactim (Enol) Form cluster_lactam Lactam (Keto) Form Lactim 4-bromo-6-chloro-1,3-benzoxazol-2-ol (Aromatic System) Lactam 4-bromo-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Non-Aromatic Heterocycle) Lactim->Lactam Proton Transfer

Caption: Tautomeric equilibrium of 4-bromo-6-chloro-2-hydroxybenzoxazole.

Several factors are known to influence the position of this equilibrium:

  • Aromaticity: The lactim form possesses a fully aromatic benzoxazole ring system, which is a significant stabilizing factor.

  • Amide Stability: The lactam form contains a cyclic amide (lactam) group, which is itself highly stable due to resonance.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar protic solvents can stabilize both forms by hydrogen bonding, while aprotic solvents may favor one form over the other. Studies on similar systems have shown that the keto form is often favored in more polar solvents.[7][8]

  • Substituent Effects: The electron-withdrawing nature of the bromine and chlorine atoms can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium.

For most simple 2-hydroxybenzoxazole and related heterocyclic systems, the lactam (keto) form is found to be the predominant tautomer in both solution and the solid state due to the high stability of the amide bond.[9][10]

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an ortho-aminophenol with a suitable electrophile.[11][12] For the target molecule, a plausible route involves the reaction of 2-amino-3-bromo-5-chlorophenol with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole (CDI).

Experimental Elucidation of Tautomeric Equilibrium

A multi-spectroscopic approach is essential to unambiguously determine the tautomeric ratio in different environments.[13]

Experimental Workflow

Experimental_Workflow start Synthesized Compound (4-bromo-6-chloro-2-hydroxybenzoxazole) dissolve Dissolve in Various Solvents (CDCl₃, DMSO-d₆, MeOD) start->dissolve nmr ¹H & ¹³C NMR Spectroscopy dissolve->nmr NMR Analysis ir FT-IR Spectroscopy dissolve->ir IR Analysis uv UV-Vis Spectroscopy dissolve->uv UV-Vis Analysis analyze Analyze Spectra & Quantify Tautomer Ratio nmr->analyze ir->analyze uv->analyze conclusion Determine Dominant Tautomer(s) analyze->conclusion

Caption: Workflow for the experimental investigation of tautomerism.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for identifying and quantifying tautomers in solution.[14][15]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities, such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (MeOD).[13]

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at a standard temperature (e.g., 298 K). If the interconversion is fast on the NMR timescale, consider low-temperature experiments to potentially resolve separate signals.

  • Spectral Analysis:

    • ¹H NMR: Look for a broad, exchangeable singlet for the N-H proton of the lactam form (typically > 9 ppm in DMSO-d₆) or the O-H proton of the lactim form. The aromatic protons will also exhibit different chemical shifts and coupling patterns depending on the electronic nature of the heterocyclic ring (aromatic vs. non-aromatic).

    • ¹³C NMR: The key diagnostic signal is the C2 carbon. In the lactam (keto) form, this will appear as a carbonyl carbon (C=O) in the range of 150-170 ppm. In the lactim (enol) form, it will be an oxygen-bearing sp² carbon (C-OH) at a slightly different chemical shift, often around 155-165 ppm.[14]

  • Quantification: The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying key functional groups present in the solid state (using KBr pellet or ATR) or in solution.

Methodology:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use a diamond ATR accessory. For solution analysis, use a suitable IR-transparent solvent.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Lactam Form: A strong, characteristic carbonyl (C=O) stretching vibration is expected between 1700-1750 cm⁻¹. An N-H stretching band may also be visible around 3100-3300 cm⁻¹.[2]

    • Lactim Form: The C=O stretch will be absent. Instead, look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations (around 1620-1680 cm⁻¹).[2]

Summary of Expected Spectroscopic Data
Spectroscopic MethodLactam (Keto) Form SignatureLactim (Enol) Form Signature
¹H NMR Broad N-H signal (>9 ppm)Broad O-H signal
¹³C NMR C2 signal at ~150-170 ppm (C=O)C2 signal at ~155-165 ppm (C-OH)
FT-IR (cm⁻¹) Strong C=O stretch at ~1700-1750Absence of C=O stretch; presence of O-H and C=N stretches
UV-Vis Distinct λmax based on chromophoreDistinct λmax based on aromatic system

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of tautomers and can predict their relative energies and spectroscopic properties.[6][9][16]

Computational Workflow

Computational_Workflow start Define Tautomer Structures (Lactam & Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-311G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc gas_phase Calculate Gas Phase Relative Energies (ΔE) freq_calc->gas_phase ts_search Transition State Search (e.g., QST2/QST3) freq_calc->ts_search solvent_model Apply Solvation Model (e.g., PCM for H₂O, DMSO) gas_phase->solvent_model solv_energy Calculate Solvated Relative Energies (ΔG) solvent_model->solv_energy conclusion Predict Tautomer Stability & Interconversion Kinetics solv_energy->conclusion barrier Determine Energy Barrier for Interconversion ts_search->barrier barrier->conclusion

Caption: Workflow for the computational analysis of tautomerism.

Protocol 3: DFT Calculations

Methodology:

  • Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers of 4-bromo-6-chloro-2-hydroxybenzoxazole.

  • Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Analysis: Conduct frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Effects: Re-optimize the structures and calculate their energies in different solvents using an implicit solvation model like the Polarizable Continuum Model (PCM). This is crucial for comparing with experimental solution-phase data.

  • Energy Comparison: Calculate the relative Gibbs free energies (ΔG) between the two tautomers in the gas phase and in each solvent. The tautomer with the lower energy is predicted to be the more stable and thus more abundant form.

  • (Optional) Transition State Search: To understand the kinetics of interconversion, locate the transition state structure connecting the two tautomers. This allows for the calculation of the activation energy barrier for the proton transfer.

Implications for Drug Development

The tautomeric state of 4-bromo-6-chloro-2-hydroxybenzoxazole will directly impact its drug-like properties:

  • Receptor Binding: As mentioned, the hydrogen bond donor/acceptor pattern is different for each tautomer. The lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This will lead to different binding poses and affinities.

  • pKa and Ionization: The acidity of the two tautomers differs significantly. This affects the molecule's ionization state at physiological pH, which in turn influences its absorption, distribution, and excretion.

  • Solubility and Lipophilicity: The lactam form, with its polar amide group, may have different solubility and lipophilicity (LogP) compared to the aromatic lactim form. These properties are fundamental to oral bioavailability and cell membrane permeability.[1]

Conclusion

The tautomerism of 4-bromo-6-chloro-2-hydroxybenzoxazole between its lactam and lactim forms is a critical chemical feature with profound implications for its potential as a therapeutic agent. A combined approach utilizing high-resolution NMR and FT-IR spectroscopy, complemented by DFT calculations, provides a robust and reliable methodology for characterizing this equilibrium. By understanding the factors that govern the tautomeric preference in different environments, drug development professionals can make more informed decisions in the design and optimization of novel benzoxazole-based therapeutics. The evidence from analogous systems strongly suggests that the lactam (keto) form will be the predominant species, a hypothesis that can be definitively tested using the protocols outlined in this guide.

References

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. PMC. Available at: [Link]

  • Fathalla, W., et al. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ScienceDirect. Available at: [Link]

  • Ortiz-Salinas, R., et al. (2024). Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. Diva Portal. Available at: [Link]

  • Sharma, D., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope for the synthesis of benzoxazoles. [a] Halogenation step required 12 h. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • da Silva, J. G., & de Souza, P. C. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • Khan, I., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2025). Sterically Hindered 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]

  • Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. JYX. Available at: [Link]

  • Nicklaus, M. C., & Neupane, R. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]

  • Forlani, L., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Available at: [Link]

  • Keyes, T. E., et al. (2013). Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines: a combined synthetic, spectroscopic, crystallographic and theoretical treatment. PubMed. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2(3H)-benzoxazolone. PubChem. Available at: [Link]

  • El-Sayed, W. M., & Shalaby, A. A. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. PMC. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-2,3-dihydrobenzoxazol-2-one. PubChem. Available at: [Link]

Sources

Technical Whitepaper: Molecular Weight Characterization and Isotopic Profiling of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized bicyclic heterocycle, 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Chemical Formula: C₇H₃BrClNO₂) serves as a critical building block in advanced medicinal chemistry. Its rigid benzoxazolone core, combined with the distinct electronic and steric effects of bromine and chlorine substituents, makes it a privileged scaffold for developing high-affinity ligands targeting the 18 kDa Translocator Protein (TSPO)—a primary biomarker for neuroinflammation[1].

For researchers and drug development professionals, precise physicochemical characterization of this intermediate is non-negotiable. This guide provides an authoritative breakdown of its molecular weight, exact mass isotopic distribution, and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to ensure structural integrity before downstream synthesis.

Physicochemical Profiling & Exact Mass Analysis

While the standard average molecular weight of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is 248.46 g/mol [2], modern analytical workflows rely on monoisotopic mass. The presence of two distinct halogens—Bromine (approx. 50.7% ⁷⁹Br, 49.3% ⁸¹Br) and Chlorine (approx. 75.8% ³⁵Cl, 24.2% ³⁷Cl)—generates a highly specific isotopic signature[3].

The probability distribution of these isotopes creates a classic M, M+2, and M+4 cluster in mass spectrometry. Because the probability of a molecule containing either (⁸¹Br and ³⁵Cl) or (⁷⁹Br and ³⁷Cl) is statistically higher than one containing exclusively the lighter isotopes, the M+2 peak becomes the base peak (100% relative abundance) .

Quantitative Data: Isotopic Mass Distribution

The following table summarizes the exact m/z values for the deprotonated species[M-H]⁻, which is the target ion in negative-mode Electrospray Ionization (ESI-).

Peak IdentityHalogen Isotopic CompositionExact m/z ([M-H]⁻)Relative Abundance
M ⁷⁹Br, ³⁵Cl245.8961~77.4%
M+2 ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl247.8940100.0% (Base Peak)
M+4 ⁸¹Br, ³⁷Cl249.8910~24.0%

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the molecular weight and isotopic integrity of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, a robust LC-HRMS methodology is required. The protocol below is a self-validating system: the empirical isotopic ratio must match the theoretical 3:4:1 (M : M+2 : M+4) distribution to confirm identity and absence of dehalogenated impurities.

Mechanistic Rationale for Experimental Choices
  • Ionization Mode: The benzoxazolone ring features an acidic secondary amine (NH) at the 3-position. Under neutral to slightly basic conditions, this proton is readily lost, making ESI negative mode (ESI-) the most sensitive detection method[3].

  • Buffer Selection: Formic acid is intentionally omitted. As a proton donor, it suppresses the deprotonation of the benzoxazolone NH group. Instead, 10 mM Ammonium Acetate is utilized; it buffers the eluent at ~pH 6.8, promoting [M-H]⁻ formation without causing ion suppression in the ESI droplet.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a primary stock. Dilute to a final working concentration of 1 µg/mL using a 50:50 Methanol:Water diluent.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a 5-minute linear gradient from 5% to 95% Acetonitrile against an aqueous mobile phase of 10 mM Ammonium Acetate.

  • Source Optimization (ESI-): Set the capillary voltage to 2.5 kV. Maintain the desolvation gas temperature at 350°C with a flow rate of 800 L/hr to ensure efficient droplet evaporation.

  • Data Acquisition: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass analyzer. Scan across an m/z range of 100–500.

  • Data Processing: Extract the ion chromatogram (EIC) for the m/z 245.89–249.90 window. Verify that the mass accuracy of the M+2 base peak (m/z 247.8940) is within < 5 ppm error.

HRMS_Workflow N1 Sample Preparation N2 UHPLC Separation N1->N2 1 µL injection N3 ESI(-) Ionization N2->N3 Eluent N4 HRMS (Q-TOF) Analyzer N3->N4 [M-H]- Ions N5 Isotopic Pattern Analysis N4->N5 m/z 246.90

High-Resolution Mass Spectrometry (HRMS) workflow for isotopic profiling.

Synthetic Utility in Drug Discovery (TSPO Ligands)

The precise molecular weight and structural geometry of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one make it an ideal precursor for neuroimaging agents. The upregulation of TSPO is a hallmark of microglial activation in neurodegenerative diseases[1][4].

Mechanistic Role of the Scaffold
  • Halogen-Driven Lipophilicity: The bromo and chloro substituents significantly increase the partition coefficient (LogP) of the molecule. This lipophilicity is an absolute requirement for the final radioligand to successfully cross the Blood-Brain Barrier (BBB)[4].

  • Orthogonal Reactivity: The NH group at the 3-position acts as a nucleophile for N-alkylation or amidation, allowing the attachment of chelators (for ⁹⁹ᵐTc SPECT imaging) or ¹¹C/¹⁸F prosthetic groups (for PET imaging)[5]. Concurrently, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to further extend the pharmacophore if required[6].

TSPO_Workflow A 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Building Block) B N-Alkylation / Amidation (Pharmacophore Modification) A->B Structural Derivatization C Radiolabeling (99mTc or 11C) B->C Isotope Incorporation D TSPO Receptor Binding (Neuroinflammation Marker) C->D Blood-Brain Barrier Penetration E PET / SPECT In Vivo Imaging D->E Signal Acquisition

Synthetic and diagnostic workflow for TSPO radioligand development.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21749, Bromchlorenone. Retrieved from [Link]

  • Singh, P., Adhikari, A., Singh, D., Gond, C., & Tiwari, A. K. (2022). The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. ACS Omega. Retrieved from [Link]

  • Srivastava, P., Kakkar, D., Kumar, P., & Tiwari, A. K. (2019). Modified benzoxazolone (ABO-AA) based single photon emission computed tomography (SPECT) probes for 18 kDa translocator protein. Drug Development Research. Retrieved from [Link]

Sources

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one: Cheminformatics, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

The benzoxazolone pharmacophore is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for phenols, catechols, and amides. The specific dihalogenated derivative, 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one , presents a unique structural profile. The strategic placement of bromine and chlorine atoms on the aromatic ring not only modulates the lipophilicity of the molecule but also significantly alters the hydrogen-bonding capacity of the core amide. This whitepaper provides a rigorous analysis of the compound’s SMILES architecture, the causality behind its physicochemical properties, and the self-validating synthetic protocols required to overcome the regioselectivity challenges inherent in its production.

Cheminformatics: Decoding the SMILES Architecture

The Simplified Molecular-Input Line-Entry System (SMILES) is a topological language that encodes 3D molecular structures into a linear string. For 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one, the canonical SMILES string is O=C1Nc2c(Br)cc(Cl)cc2O1 .

Understanding this string requires parsing the connectivity and ring-closure mechanics:

  • O=C1 : Represents the carbonyl group. The 1 designates the first ring-closure bond, which will eventually connect back to the oxygen atom at the end of the string to form the 5-membered oxazolone ring.

  • N : The secondary amine nitrogen at position 3.

  • c2 : The bridgehead aromatic carbon (position 3a). The 2 initiates the second ring-closure, defining the fused benzene ring.

  • c(Br) : The aromatic carbon at position 4, covalently bonded to a bromine branch.

  • cc(Cl) : The aromatic carbons at positions 5 and 6, with position 6 bearing a chlorine branch.

  • cc2 : The aromatic carbon at position 7, followed by the bridgehead carbon at position 7a, which closes the benzene ring (2).

  • O1 : The oxygen atom at position 1, which closes the oxazolone ring (1) by bonding to the initial carbonyl carbon.

SMILES_Mapping SMILES O=C1Nc2c(Br)cc(Cl)cc2O1 Carbonyl O=C1 (Carbonyl Core) SMILES->Carbonyl Amine N (Amide Nitrogen) SMILES->Amine Aromatic c2...cc2 (Benzene Ring) SMILES->Aromatic Halogens (Br) & (Cl) (Substituents) SMILES->Halogens

Fig 1: Logical mapping of the SMILES string to the 3D molecular substructures.

Physicochemical Profiling & Causality in Drug Design

The substitution pattern of 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one is not arbitrary; it is a deliberate design choice to manipulate the molecule's interaction with biological targets.

  • Modulation of pKa and Hydrogen Bonding : The N-H bond of the benzoxazolone ring is a critical hydrogen bond donor. The electron-withdrawing inductive effects (-I) of the halogens at the 4- and 6-positions deplete electron density from the aromatic ring. This stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the N-H proton. A more acidic N-H proton serves as a stronger hydrogen bond donor in the binding pockets of target proteins.

  • Steric Locking : The bromine atom at the 4-position introduces significant steric bulk adjacent to the N-H group. This steric hindrance restricts the rotational degrees of freedom of the molecule when interacting with a receptor, effectively "locking" the pharmacophore into a specific, rigid bioactive conformation.

Synthetic Methodologies: Overcoming Regioselectivity Challenges

The Regioselectivity Challenge in Direct Halogenation

A common pitfall in the synthesis of dihalogenated benzoxazolones is attempting electrophilic aromatic substitution (EAS) on an intact 2(3H)-benzoxazolone ring. The nitrogen atom at position 3 is a strong electron-donating group, directing electrophiles predominantly to the para position (position 6) [4]. Consequently, direct bromination of 6-chloro-2(3H)-benzoxazolone strongly resists substitution at the sterically hindered and electronically deactivated 4-position.

To achieve the 4,6-substitution pattern, a de novo cyclization approach using a pre-functionalized precursor—2-amino-3-bromo-5-chlorophenol —is the definitive standard.

De Novo Cyclization: Reagent Selection

The cyclization of 2-aminophenols into benzoxazolones requires a carbonylating agent. Historically, phosgene gas was used, but its extreme toxicity limits its application [3]. Modern synthesis relies on safer equivalents such as Urea (for green chemistry applications) [2] or Triphosgene (bis(trichloromethyl) carbonate) for rapid, high-yield laboratory-scale synthesis [1].

Table 1: Quantitative Comparison of Cyclization Agents for Benzoxazolone Synthesis

Cyclization AgentReagent StateTypical SolventTemp (°C)Reaction TimeAvg. Yield (%)Primary Byproduct
Urea [2]SolidSolvent-free / Diphenyl ether140–1602–4 h75–85Ammonia (NH₃)
Triphosgene [1]SolidDichloromethane (DCM)0 to 251–3 h85–95CO₂, HCl (Salt)
Phosgene [3]GasToluene / THF0 to 251–2 h80–90HCl
Self-Validating Experimental Protocol: The Triphosgene Route

The following protocol details the high-yield synthesis of 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one using triphosgene. Every step is designed with causality and self-validation in mind.

Materials Required:

  • 2-amino-3-bromo-5-chlorophenol (10.0 mmol)

  • Triphosgene (3.5 mmol)

  • Triethylamine (Et₃N) (30.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Substrate Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 2-amino-3-bromo-5-chlorophenol in 30 mL of anhydrous DCM.

  • Base Addition : Add triethylamine to the solution.

    • Causality: Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile, which would otherwise deactivate the substrate and halt the reaction.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve triphosgene in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

    • Causality: Triphosgene decomposes into three phosgene equivalents in situ. Slow addition at 0 °C controls the highly exothermic reaction and minimizes the formation of symmetrical urea byproducts (a common side reaction when the amine is in excess).

  • Cyclization & Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the starting material spot confirms the successful cyclization.

  • Quenching & Workup : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: This safely neutralizes any unreacted phosgene equivalents and excess acid. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one.

Synthetic_Workflow Start 2-Amino-3-bromo-5-chlorophenol Reagent Triphosgene / Et3N Start->Reagent Nucleophilic Attack Intermediate Carbamoyl Chloride Intermediate Reagent->Intermediate 0 °C, DCM Product 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one Intermediate->Product Intramolecular Cyclization (-HCl)

Fig 2: Step-by-step synthetic workflow for the cyclization of the benzoxazolone ring.

Conclusion

The compound 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one (O=C1Nc2c(Br)cc(Cl)cc2O1) exemplifies precision in molecular design. The strategic positioning of the halogens dictates the molecule's electronic landscape and steric profile, rendering it a highly effective bioisostere. Because direct electrophilic substitution fails to yield this specific substitution pattern, researchers must rely on the de novo cyclization of pre-functionalized aminophenols. By utilizing controlled reagents like triphosgene and adhering to self-validating protocols, chemists can reliably synthesize this privileged scaffold for advanced drug discovery applications.

References

  • A decade review of triphosgene and its applications in organic reactions - PMC. National Institutes of Health (NIH).
  • Technical Support Center: Optimizing Reaction ... - Benchchem. Benchchem.
  • The Journal of Organic Chemistry Vol. 78 No. 23 - ACS Publications. American Chemical Society (ACS).
  • An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the Benzoxazolone Ring - Benchchem. Benchchem.

Halogenated Benzo[d]oxazol-2(3H)-one Scaffolds: Synthetic Architectures and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]oxazol-2(3H)-one (BOA) scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its resemblance to the nucleobase adenine and its bioisosteric relationship with oxindoles. Halogenation of the benzenoid ring—specifically at the C-5 and C-6 positions—dramatically alters the physicochemical profile (


, 

) and metabolic stability of the core. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and therapeutic utility of halogenated BOA derivatives, providing researchers with a roadmap for leveraging this scaffold in drug discovery.

Part 1: Structural Chemistry & Pharmacophore Analysis

The Core Scaffold and Electronic Distribution

The BOA core consists of a benzene ring fused to a carbamate-containing oxazole ring. The presence of the carbamate moiety (


) imparts unique hydrogen bond donor (NH) and acceptor (C=O) properties.
  • Lipophilicity (

    
    ):  Unsubstituted BOA is moderately polar. Introduction of halogens (Cl, Br, I) increases lipophilicity, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active anticonvulsants.
    
  • Acidity (

    
    ):  The N-H proton is weakly acidic (
    
    
    
    ). Halogens on the benzene ring, particularly electron-withdrawing groups (EWGs) like Fluorine or Chlorine, stabilize the conjugate base via inductive effects, slightly lowering the
    
    
    and influencing binding affinity to metal-containing enzymes (e.g., metalloproteases).
Structure-Activity Relationship (SAR) Logic

The biological activity of BOA derivatives is highly sensitive to the position and nature of the halogen substituent.

  • Position 6 (Para to Oxygen): Halogenation here (e.g., 6-chloro) often enhances analgesic and anti-inflammatory activity by blocking metabolic hydroxylation, extending half-life (

    
    ).
    
  • Position 5 (Para to Nitrogen): Substituents here modulate potency against microbial targets and influence the electronic density of the nitrogen, affecting N-alkylation reactivity.

  • Position 3 (Nitrogen): The "handle" for pharmacokinetic tuning. Alkylation with bulky lipophilic groups often switches activity from antimicrobial to anticonvulsant.

Visualization: Pharmacophore & SAR Map

BOA_SAR Core Benzo[d]oxazol-2(3H)-one Core Scaffold Pos3 Position 3 (N-H) PK Modulation Site Core->Pos3 Substitution Pos5 Position 5 Electronic Tuning Core->Pos5 Substitution Pos6 Position 6 Metabolic Blockade Core->Pos6 Substitution Effect3 N-Alkylation/Acylation: Controls Solubility & BBB Permeability Pos3->Effect3 Effect5 Halogen (Cl/F): Modulates pKa & Antimicrobial Potency Pos5->Effect5 Effect6 Halogen (Cl/Br): Prevents CYP450 Oxidation Enhances Analgesic Activity Pos6->Effect6

Caption: SAR map illustrating the functional roles of specific positions on the benzo[d]oxazol-2(3H)-one scaffold.

Part 2: Synthetic Methodologies

Synthesis of halogenated BOAs generally follows two distinct strategies: Cyclization of Precursors (Route A) or Direct Functionalization (Route B).

Route A: Cyclization of 2-Amino-4/5-halophenols

This is the most regioselective method. By selecting the appropriate starting aminophenol, the halogen is placed with absolute precision.

  • Reagents: Urea (melt fusion), Phosgene, Triphosgene, or Carbonyldiimidazole (CDI).

  • Mechanism: Nucleophilic attack of the amino group on the carbonyl source, followed by intramolecular cyclization of the hydroxyl group.

Route B: Electrophilic Aromatic Substitution

Direct halogenation of the pre-formed BOA core.

  • Regioselectivity: The -NH-C(=O)-O- ring system directs electrophiles primarily to the 6-position (para to the oxygen, which is a stronger activator than the carbamate nitrogen).

  • Utility: Ideal for generating 6-chloro or 6-bromo derivatives rapidly on a large scale.

Visualization: Synthetic Pathways

Synthesis_Tree Start1 2-Amino-5-chlorophenol Reagent1 Urea (Fusion, 170°C) OR Triphosgene/THF Start1->Reagent1 Start2 Benzo[d]oxazol-2(3H)-one Reagent2 Cl2 (g) / Methanol -20°C to RT Start2->Reagent2 Product1 5-Chlorobenzo[d]oxazol-2(3H)-one (Regiodefined) Reagent1->Product1 Product2 6-Chlorobenzo[d]oxazol-2(3H)-one (Major Isomer) Reagent2->Product2 Step3 N-Alkylation (R-X, K2CO3, Acetone) Product1->Step3 Product2->Step3 Final N-Substituted Halogenated BOA Step3->Final

Caption: Divergent synthetic pathways for accessing 5-substituted and 6-substituted benzo[d]oxazol-2(3H)-one derivatives.

Part 3: Therapeutic Applications & Mechanism of Action[2]

CNS Activity: Anticonvulsant & Analgesic

Halogenated BOAs, particularly 6-chloro derivatives, exhibit significant anticonvulsant properties.

  • Mechanism: Modulation of Voltage-Gated Sodium Channels (VGSCs). The lipophilic halogenated core stabilizes the inactivated state of the sodium channel, preventing repetitive neuronal firing, similar to the mechanism of Phenytoin.

  • Analgesia: 6-acyl-benzoxazolinones act peripherally, likely inhibiting COX enzymes or interfering with prostaglandin synthesis.

Antimicrobial & Quorum Sensing Inhibition[3]
  • Target: Bacterial communication systems (Quorum Sensing).[1]

  • Efficacy: 5-chloro and 6-bromo derivatives have shown MIC values comparable to standard antibiotics against S. aureus and P. aeruginosa. The halogen is crucial for penetrating the bacterial cell wall.

Data Summary: Comparative Biological Activity
DerivativeSubstituent (R)Target/AssayActivity (Metric)Reference
Compound 6 6-ClAnticonvulsant (MES Test)

mg/kg
[1, 2]
Compound 4d 5-Cl, N-hydrazoneAnticonvulsant (scPTZ)> Phenytoin[3]
Compound 1f 6-acylAnti-inflammatory (Edema)65.8% Inhibition[4]
Compound 11 6-MethylQuorum Sensing (QSIS)Significant Inhibition[5]

Part 4: Advanced Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Chlorobenzo[d]oxazol-2(3H)-one

Rationale: Direct chlorination is cost-effective but requires strict temperature control to prevent over-chlorination (5,6-dichloro byproduct).

Reagents:

  • Benzo[d]oxazol-2(3H)-one (13.5 g, 0.1 mol)

  • Methanol (150 mL)

  • Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )

Methodology:

  • Dissolution: Dissolve the starting material in Methanol in a 3-neck round bottom flask equipped with a thermometer and gas inlet.

  • Cooling: Cool the solution to -20°C using a cryostat or dry ice/acetone bath. Critical Step: Low temperature favors mono-substitution at the most electron-rich position (C-6).

  • Addition: Bubble

    
     gas slowly (or add 
    
    
    
    dropwise) over 3 hours, maintaining temperature below -10°C.
  • Quenching: Add water (15 mL) while stirring at -10°C.

  • Workup: Evaporate methanol under reduced pressure. The residue is suspended in cold water, filtered, and washed with cold water until neutral pH.

  • Purification: Recrystallize from ethanol/water (8:2) to yield white needles.

  • Validation:

    • Melting Point: 190–192°C.

    • 
       NMR (DMSO-
      
      
      
      ):
      
      
      11.7 (s, 1H, NH), 7.6 (d, 1H, H-7), 7.2 (dd, 1H, H-5), 7.1 (d, 1H, H-4). Note the coupling patterns confirming 1,2,4-substitution.
Protocol 2: N-Alkylation (General Procedure)

Rationale: N-alkylation locks the tautomer and increases lipophilicity (


).

Methodology:

  • Activation: In a round bottom flask, dissolve the halogenated BOA (1 eq) in anhydrous Acetone or DMF. Add Anhydrous

    
     (1.5 eq).
    
  • Reaction: Stir at room temperature for 30 mins to generate the N-anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Filter off inorganic salts while hot. Evaporate solvent.

  • Self-Validating Check: The disappearance of the NH peak (

    
     ppm) in 
    
    
    
    NMR confirms successful N-substitution.

References

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica. 2

  • New Preparation of 6-Chlorobenzoxazol-2-one. Google Patents (KR100543345B1). 3[4][5]

  • Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed.[6] 6

  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. PubMed Central. 7[4][5]

  • Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. PubMed. 1

  • Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Benchchem. 8

Sources

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one PubChem entry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Executive Summary

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one represents a highly specialized halogenated scaffold within the "privileged structure" class of benzoxazolones.[1] Unlike its non-halogenated parent, this disubstituted derivative offers orthogonal reactivity profiles: the labile C4-bromine atom facilitates rapid palladium-catalyzed cross-coupling, while the C6-chlorine atom remains robust, serving as a secondary handle for late-stage diversification or lipophilic modulation.

This guide provides a rigorous technical analysis of this compound, focusing on its utility as a regiospecific building block in the synthesis of CNS-active agents, antimicrobials, and agrochemical auxins.

Chemical Identity & Physicochemical Profile

The core structure consists of a benzene ring fused to an oxazol-2-one moiety.[1] The numbering convention assigns the oxygen atom to position 1 and the nitrogen to position 3. Consequently, the bromine at position 4 is peri-proximal to the nitrogen, inducing specific steric and electronic effects.

Table 1: Physicochemical Specifications

PropertyValue (Computed/Inferred)Technical Significance
Molecular Formula C₇H₃BrClNO₂Core stoichiometry.[1]
Molecular Weight 248.46 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1]
XLogP3 ~2.6 - 2.9Moderate lipophilicity; suitable for CNS penetration.[1]
H-Bond Donor 1 (NH)Critical for active site binding (e.g., Serine proteases).[1]
H-Bond Acceptor 2 (C=O, Ring O)Interacts with backbone amides in target proteins.[1]
pKa (NH) ~8.5 - 9.2Weakly acidic; deprotonatable by weak bases (K₂CO₃).[1]
Topological Polar Surface Area ~38 ŲHigh permeability potential.[1]

Structural Analysis & Reactivity Map

The utility of 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one lies in its chemoselectivity .[1] The distinct electronic environments of the halogens allow for sequential functionalization.

  • Site A (N-H): Nucleophilic upon deprotonation.[1] amenable to alkylation or acylation.[1]

  • Site B (C4-Br): Highly reactive in oxidative addition with Pd(0) due to the ortho-amino effect (electron donation from N facilitates insertion).[1]

  • Site C (C6-Cl): Less reactive.[1] Requires specialized ligands (e.g., Buchwald biaryl phosphines) or higher temperatures to activate, allowing it to survive C4 manipulations.

ReactivityMap cluster_legend Reactivity Hierarchy Core 4-Bromo-6-chloro benzo[d]oxazol-2(3H)-one NH N-H (Pos 3) pKa ~9 Alkylation/Acylation Core->NH C4 C-Br (Pos 4) High Reactivity Suzuki/Sonogashira Core->C4 C6 C-Cl (Pos 6) Low Reactivity Late-stage modification Core->C6 CO C=O (Pos 2) H-Bond Acceptor Bioisostere to Catechol Core->CO L1 1. N-Alkylation (Easiest) L2 2. C4-Coupling (Pd-catalyzed) L3 3. C6-Coupling (Hardest)

Caption: Figure 1. Chemoselective reactivity map illustrating the orthogonal functionalization sites.

Synthesis Protocol

Direct halogenation of the parent benzoxazolone often leads to inseparable mixtures of isomers.[1] The most robust route is the cyclization of a pre-functionalized aminophenol . This ensures regiospecificity.[1]

Core Workflow: Carbonylation of 2-Amino-3-bromo-5-chlorophenol

Reagents:

  • Precursor: 2-Amino-3-bromo-5-chlorophenol (1.0 eq)[1]

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) [Preferred over phosgene for safety][1]

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • Base: Triethylamine (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-3-bromo-5-chlorophenol and anhydrous THF (0.1 M concentration) under Nitrogen atmosphere.

  • Activation: Add CDI portion-wise over 15 minutes at 0°C. Caution: CO₂ evolution will occur.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux (66°C) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The free amine spot should disappear, replaced by a less polar product spot.

  • Workup: Cool to RT. Quench with 1N HCl (to remove unreacted imidazole/CDI).[1] Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield off-white needles.[1]

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for a broad singlet at ~11.5–12.0 ppm (NH).[1] Aromatic protons should appear as two distinct doublets (meta-coupling, J ~2 Hz) if the regiochemistry is correct (protons at C5 and C7).[1]

Medicinal Chemistry Applications

The 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one scaffold acts as a bioisostere for catechol and phenol rings, improving metabolic stability by preventing rapid O-methylation or glucuronidation.[1]

A. Dopaminergic Ligands (CNS)

Benzoxazolones mimic the catechol moiety of dopamine.[1]

  • Strategy: N-alkylation with a piperazine linker followed by Suzuki coupling at the C4-Br position with heteroaryl groups.[1]

  • Target: D2/D4 receptor antagonists for antipsychotic activity.[1][2]

B. Antimicrobial Agents

Substituted benzoxazolones have shown efficacy against Gram-positive bacteria (e.g., S. aureus).[1]

  • Mechanism: Inhibition of bacterial auxiliary proteins.[1] The C6-Cl atom increases lipophilicity, aiding membrane permeation, while C4-substituents can probe the hydrophobic pocket of the target enzyme.

C. Synthetic Auxins (Agrochemicals)

Halogenated benzoxazolones are structural analogs of indole-3-acetic acid (IAA).[1]

  • Utility: The 6-Cl group mimics the 5-Cl of synthetic auxins, protecting the molecule from rapid oxidative degradation in plant tissues.[1]

Divergent Synthesis Workflow

The following diagram outlines a divergent library synthesis starting from the core scaffold, demonstrating how to leverage the reactivity difference between Br and Cl.

SynthesisWorkflow Start 4-Bromo-6-chlorobenzo [d]oxazol-2(3H)-one Step1 Step 1: N-Alkylation (R-X, K2CO3, DMF) Start->Step1 Intermediate N-Substituted Intermediate (Br and Cl intact) Step1->Intermediate Step2A Path A: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Selects Br over Cl Intermediate->Step2A Step2B Path B: Buchwald-Hartwig (R2-NH2, Pd2(dba)3) Selects Br over Cl Intermediate->Step2B ProductA 4-Aryl-6-chloro Derivative Step2A->ProductA ProductB 4-Amino-6-chloro Derivative Step2B->ProductB

Caption: Figure 2. Divergent synthesis workflow exploiting the reactivity gap between C4-Br and C6-Cl.

Safety & Handling (GHS)

While specific toxicological data for this exact isomer may be limited, it should be handled according to the profile of poly-halogenated heterocycles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.[1] The C-Br bond can be photolabile; store in amber vials away from light.[1]

References

  • PubChem. (n.d.).[1] 6-Bromo-2(3H)-benzoxazolone (CID 29859).[1] National Library of Medicine.[1] Retrieved March 7, 2026, from [Link](Note: Used as the primary scaffold reference for physicochemical properties).

  • Poupaert, J. H., Carato, P., & Colacino, E. (2005).[3] 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes.[1][2][3][4] Current Medicinal Chemistry, 12(7), 877-885. [Link]

Sources

Methodological & Application

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Scaffold for Orthogonal Drug Design

Executive Summary

This guide details the handling, synthesis, and application of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (referred to herein as 4B6C-BOA ).[1] As a di-halogenated derivative of the privileged benzoxazolinone scaffold, 4B6C-BOA offers a unique "tri-vector" reactivity profile.[1] The distinct electronic and steric environments of the C4-Bromine, C6-Chlorine, and N3-Amine positions allow medicinal chemists to sequentially install pharmacophores with high regioselectivity. This intermediate is critical in the development of CNS-active agents, kinase inhibitors, and antimicrobial compounds where the benzoxazolone core serves as a bioisostere for catechol or indole moieties.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one
Molecular Formula C₇H₃BrClNO₂
Molecular Weight 248.46 g/mol
CAS Number Not widely listed; Analogous to 5579-85-1 (isomer)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water
pKa (N-H) ~9.5 – 10.5 (Acidic due to carbonyl/aryl electron withdrawal)
Storage 2–8°C, Desiccated, Protect from light

Structural Logic & Reactivity Map

The utility of 4B6C-BOA lies in its orthogonal reactivity .[1] The molecule possesses three distinct handles that can be engaged sequentially without the need for protecting groups in many cases.

Reactivity Hierarchy (Graphviz Visualization)

ReactivityMap Core 4-Bromo-6-chlorobenzo[d] oxazol-2(3H)-one N3 N3 Position (Amine) Nucleophilic Attack (Alkylation/Acylation) Core->N3 pKa ~10 Base-mediated C4 C4 Position (Bromine) High Reactivity (Suzuki/Sonogashira) Core->C4 Pd(0) Oxidative Addition (Fast) C6 C6 Position (Chlorine) Low Reactivity (Buchwald/Suzuki w/ SPhos) Core->C6 Pd(0) Oxidative Addition (Slow) N3->C4 Step 1 or 2 C4->C6 Step 2 or 3

Figure 1: Orthogonal reactivity map of 4B6C-BOA. The reactivity order allows for programmable synthesis.

Synthesis Protocols

Protocol A: Regioselective Bromination (Recommended)

This method utilizes the strong ortho-directing effect of the carbamate nitrogen (N3) to install the bromine at C4 on a 6-chlorobenzoxazolone precursor.

Precursor: 6-Chlorobenzo[d]oxazol-2(3H)-one (Commercially Available).[1]

Reagents:

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Acetonitrile (ACN) or Glacial Acetic Acid

  • Catalytic Ammonium Acetate (10 mol%)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (59 mmol) of 6-chlorobenzo[d]oxazol-2(3H)-one in 150 mL of ACN. Ensure complete solvation; mild heating (40°C) may be required.[1]

  • Addition: Add 11.6 g (65 mmol) of NBS portion-wise over 20 minutes to maintain temperature <45°C.

  • Catalysis: Add 0.45 g of Ammonium Acetate.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

    • Mechanistic Note: The N-H directs ortho (positions 4 and 7).[1] Position 6 is blocked by Cl.[1] Position 4 is electronically favored over Position 7 due to the resonance contribution of the nitrogen lone pair, which is more effective than the oxygen lone pair [1].

  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water. The product will precipitate.[1]

  • Purification: Filter the solid. Wash with water (3 x 50 mL) and cold hexanes.[1] Recrystallize from Ethanol/Water if necessary.[1]

Protocol B: Cyclization from Aminophenol (De Novo)

Used when the specific halogenation pattern is required from scratch.[1]

Precursor: 2-Amino-3-bromo-5-chlorophenol.[1][2]

Step-by-Step:

  • Suspend 2-amino-3-bromo-5-chlorophenol (1 equiv) in dry THF.

  • Add Carbonyldiimidazole (CDI, 1.2 equiv) or Triphosgene (0.4 equiv).[1]

  • Reflux for 3 hours.

  • Evaporate solvent and wash with dilute HCl to remove unreacted amine.[1]

Application Protocols: Downstream Functionalization

Workflow 1: Site-Selective Suzuki Coupling at C4

The C4-Br bond is significantly weaker (Bond Dissociation Energy ~65-75 kcal/mol) than the C6-Cl bond (~80-90 kcal/mol), enabling chemoselective coupling.[1]

Objective: Install an aryl group at C4 while leaving C6-Cl intact.

Reagents:

  • 4B6C-BOA (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • DME/Water (3:1 ratio)[1]

Protocol:

  • Degassing: Charge a reaction vial with 4B6C-BOA, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1][3] You should see the consumption of the Bromide (M and M+2 pattern changes to M and M+2 for Cl only). The Chloride should remain untouched.[1]

  • Isolation: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Workflow 2: N-Alkylation (Solubility & Target Engagement)

The N3 proton is acidic (pKa ~10).[1] Alkylation is usually performed before metal catalysis if the acidic proton interferes with the catalyst, or after to tune solubility.

Reagents:

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)

  • K₂CO₃ (1.5 equiv)

  • DMF or Acetone[1]

Protocol:

  • Dissolve 4B6C-BOA in DMF (0.2 M).[1]

  • Add K₂CO₃ and stir for 15 minutes at RT (Deprotonation).

  • Add Alkyl Halide dropwise.[1][4]

  • Stir at RT (for reactive halides) or 60°C (for unreactive halides) for 2 hours.

  • Note: O-alkylation is a rare side reaction but is generally suppressed by using K₂CO₃ in polar aprotic solvents (favoring the softer N-nucleophile).[1]

Analytical Standards & QC

HPLC Method (Reverse Phase):

  • Column: C18 (Agilent Zorbax or equivalent), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time Logic:

    • 6-Cl-BOA (Precursor): ~4.5 min[1]

    • 4B6C-BOA (Target): ~5.8 min (Increased lipophilicity due to Br)

    • Dibromo-species (Over-bromination impurity): ~6.5 min[1]

NMR Signature (¹H, DMSO-d₆):

  • NH: Broad singlet at ~11.8 ppm (Disappears on D₂O shake).[1]

  • Aromatic: Two singlets (or meta-coupled doublets, J ~2 Hz).

    • Proton at C5 (between Br and Cl): ~7.6 ppm.[1]

    • Proton at C7 (adjacent to Oxygen): ~7.2 ppm.[1]

    • Diagnostic: The absence of ortho coupling confirms the 4,6-substitution pattern.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Halogenated Waste: Dispose of all reaction mixtures in designated halogenated organic waste containers.

  • Reactivity: Avoid strong oxidizing agents.[1] The N-H bond is acidic; avoid contact with strong bases unless intended for reaction.[1]

References

  • Regioselectivity of Benzoxazolone Halogenation

    • BenchChem Technical Guide: "Electrophilic Aromatic Substitution on the Benzoxazolone Ring."[1][5]

    • Mechanism:[1][6] The N-lone pair resonance contribution stabilizes the transition state at C4/C6 more effectively than O-lone pair at C7/C5.[1] With C6 blocked, C4 is the primary site.

  • General Synthesis of Halogenated Benzoxazolones

    • Sigma-Aldrich Product Page (6-Bromo-5-chloro isomer used as reference for handling):Link[1]

    • Reaction Protocol (NBS Bromination): Adapted from standard protocols for electron-rich heterocycles.[1]

  • Pd-Catalyzed Coupling Selectivity (Br vs Cl)

    • Review: "Chemo- and Regioselective Cross-Coupling Reactions of Polyhalogen
    • Principle: Bond Dissociation Energies (C-Br < C-Cl) dictate oxidative addition rates.[1]

  • Precursor Synthesis (2-Amino-3-bromo-5-chlorophenol)

    • PubChem Compound Summary: 2-amino-3-bromo-5-chlorophenol.[1][2] Link[1]

Sources

Application Note: Antimicrobial Applications of Benzoxazolone Derivatives

[1][2][3][4][5][6][7]

Abstract

The benzoxazolone (2(3H)-benzoxazolone) scaffold represents a privileged structure in medicinal chemistry, exhibiting bioisosterism with nucleotide bases and capable of diverse non-covalent interactions.[1] This guide provides a comprehensive technical workflow for the synthesis, antimicrobial evaluation, and mechanistic characterization of benzoxazolone derivatives. We focus on overcoming common solubility challenges, validating specific targets (DNA gyrase and membrane potential), and optimizing structure-activity relationships (SAR) for high-potency lead candidates against ESKAPE pathogens and Mycobacterium tuberculosis.

Introduction: The Benzoxazolone Advantage

Benzoxazolone derivatives are bicyclic heterocycles containing a benzene ring fused to an oxazole-2-one ring. Their antimicrobial efficacy stems from two primary features:

  • Lipophilicity Modulation: The carbamate moiety allows for tunable lipophilicity (logP), facilitating penetration of complex mycobacterial cell walls and Gram-negative outer membranes.

  • Target Versatility: These compounds act as dual-mechanism agents, often inhibiting bacterial DNA gyrase (mimicking ATP or DNA base pairing) and disrupting membrane potential in resistant strains.

Core Structural Scaffold

The biological activity is heavily dependent on substitutions at the N-3 position (for solubility and target reach) and the C-5/C-6 positions (for electronic tuning).

Application Note I: Chemical Synthesis of Bioactive Derivatives

Objective: Synthesis of a library of N-substituted Mannich bases and hydrazone-linked benzoxazolones, which historically show the highest antimicrobial potency.

Reaction Principles

The N-H proton at position 3 is acidic (

Mannich reaction
Protocol: Synthesis of 3-(Aminomethyl)-benzoxazolone Derivatives

Reagents: 2(3H)-Benzoxazolone, Formaldehyde (37%), Secondary amine (e.g., N-methylpiperazine, morpholine), Ethanol.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2(3H)-benzoxazolone in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 12 mmol of secondary amine (e.g., N-methylpiperazine) to the solution. Stir at room temperature for 10 minutes.

  • Addition: Dropwise add 15 mmol of Formaldehyde (37% aq) while stirring vigorously.

    • Critical Control: Maintain temperature below 40°C to prevent polymerization of formaldehyde.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water (9:1) to achieve >98% purity (HPLC).

Yield Expectation: 75–90%. Characterization: Confirm structure via



Application Note II: In Vitro Antimicrobial Susceptibility Testing

Objective: Accurate determination of MIC/MBC values, correcting for the hydrophobicity of benzoxazolone derivatives.

Solubility Management

Benzoxazolones are often poorly soluble in aqueous media, leading to precipitation and false negatives.

  • Solvent: Dissolve stock compounds in 100% DMSO at 10 mg/mL.

  • Working Solution: Dilute to 2x final concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration in the assay well is

    
     (v/v), as higher levels are toxic to bacteria.
    
MIC Determination Protocol (Broth Microdilution)

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Plate Preparation: Dispense 100 µL of CAMHB into wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of compound stock to column 1. Perform serial 2-fold dilutions across the plate (columns 1–10). Column 11: Growth Control (no drug). Column 12: Sterility Control (media only).

  • Inoculum Prep: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL. Final bacterial density:

    
     CFU/mL.[2]
    
  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for confirmation (Blue = No Growth; Pink = Growth).

Data Table 1: Typical Potency Ranges (Literature Aggregated)

Compound ClassSubstituent (R)Target OrganismTypical MIC (

g/mL)
Mechanism Insight
5-Chloro-benzoxazoloneN-Mannich Base (Piperazine)S. aureus (MRSA)2 - 8Membrane/Gyrase Dual
6-Acyl-benzoxazoloneHydrazone LinkerM. tuberculosis0.5 - 4Menaquinone-B Inhibition
UnsubstitutedN-Alkylation (Long chain)C. albicans16 - 64Membrane Disruption

Application Note III: Mechanism of Action Validation

Objective: Distinguish between enzymatic inhibition (DNA Gyrase) and membrane disruption.

DNA Gyrase Supercoiling Inhibition Assay

Rationale: Benzoxazolones mimic the adenine ring of ATP, competing for the ATPase domain of the GyrB subunit.

Protocol:

  • Reaction Mix: Mix Plasmid pBR322 (relaxed), E. coli DNA Gyrase, Assay Buffer (Tris-HCl, KCl, MgCl

    
    , DTT, Spermidine), and ATP (1 mM).
    
  • Treatment: Add benzoxazolone derivative (at 0.5x, 1x, and 4x MIC). Include Ciprofloxacin (positive control) and Novobiocin (GyrB control).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer (SDS, Proteinase K).

  • Analysis: Run samples on a 1% agarose gel.

    • Result Interpretation: Presence of supercoiled bands indicates enzyme activity. Retention of relaxed plasmid bands indicates Inhibition .

Membrane Potential Assay (DiSC3(5))

Rationale: To verify if the compound acts as a protonophore or membrane disruptor.

Protocol:

  • Loading: Incubate S. aureus (

    
     CFU/mL) with 0.4 
    
    
    M DiSC3(5) dye in HEPES buffer until fluorescence stabilizes (dye uptake quenches fluorescence).
  • Baseline: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes.

  • Injection: Inject compound (at MIC).

  • Kinetics: Monitor fluorescence increase.

    • Result: A rapid spike in fluorescence indicates membrane depolarization (dye release).

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the critical SAR rules for optimizing benzoxazolone antimicrobials.

Benzoxazolone_SARCoreBenzoxazoloneScaffoldPos3Position 3 (N-H)Core->Pos3Pos5Position 5Core->Pos5Pos6Position 6Core->Pos6MannichMannich Bases(Piperazine/Morpholine)Pos3->MannichModificationHydrazoneHydrazone LinkersPos3->HydrazoneModificationHalogenHalogenation(Cl, F, Br)Pos5->HalogenEWG AdditionAcylAcylation(Acetyl/Propionyl)Pos6->AcylFriedel-CraftsSolubility↑ Water Solubility↑ BioavailabilityMannich->SolubilityPotency↑ Antimicrobial PotencyMannich->PotencyGyrase↑ DNA Gyrase AffinityHydrazone->GyraseLipophilicity↑ Lipophilicity↑ Membrane PenetrationHalogen->LipophilicityHalogen->PotencyAcyl->Lipophilicity

Caption: SAR Map: N-3 modifications drive solubility and target interaction, while C-5/6 substitutions tune electronic properties for potency.

Experimental Workflow Summary

Workflowcluster_bioBiological EvaluationStartStart: BenzoxazoloneScaffoldSynthSynthesis: Mannich Reaction(N-substitution)Start->SynthCharCharacterization(NMR, IR, Melting Point)Synth->CharScreenPrimary Screen: MIC(Broth Microdilution)Char->ScreenHitHit Selection(MIC < 16 µg/mL)Screen->HitActiveMechMechanism ValidationHit->MechGyraseDNA Gyrase Assay(Enzyme Inhibition)Mech->GyraseMembDiSC3(5) Assay(Membrane Potential)Mech->Memb

Caption: Integrated workflow from chemical synthesis to mechanistic validation of benzoxazolone antimicrobials.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Derivatives. Link

  • National Institutes of Health (NIH). (2011). Structure-activity relationships of 1,3-benzoxazole-4-carbonitriles as novel antifungal agents. Link

  • ResearchGate. (2025). Benzoxazole Derivatives as Promising Antitubercular Agents. Link

  • MDPI. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Link

  • Wiley Online Library. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives. Link

  • DergiPark. (1986). Quantitative Structure-Activity Relationships of Antifungal Active 2-(p-Substituted-Phenyl) Benzoxazole Derivatives. Link

  • NIH PubMed. (2009). Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives as potential antituberculosis agents. Link

  • Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Link

  • FABAD J. Pharm. Sci. (2001). Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives. Link

Application Note: Protocol for Synthesizing 4-Bromo-6-chlorobenzoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazolone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of acid ceramidase inhibitors, anticonvulsants, and antimicrobial agents 1. The synthesis of highly functionalized derivatives, such as 4-bromo-6-chlorobenzoxazolone (systematically named 4-bromo-6-chloro-1,3-benzoxazol-2(3H)-one), requires the regioselective cyclocarbonylation of the corresponding ortho-aminophenol precursor, 2-amino-3-bromo-5-chlorophenol 2.

This application note details two validated methodologies for this transformation. Method A employs 1,1'-carbonyldiimidazole (CDI) as a mild, phosgene-free carbonyl equivalent ideal for laboratory-scale synthesis. Method B utilizes a high-temperature urea melt, providing a highly atom-economical and cost-effective alternative for industrial scale-up.

Physicochemical Properties

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-3-bromo-5-chlorophenol Starting MaterialC₆H₅BrClNO222.47Light brown/grey powder
1,1'-Carbonyldiimidazole (CDI) Carbonylating AgentC₇H₆N₄O162.15White crystalline solid
Urea Carbonylating AgentCH₄N₂O60.06White solid/pellets
4-Bromo-6-chlorobenzoxazolone Target ProductC₇H₃BrClNO₂248.46Off-white to beige solid

Reaction Workflow

BenzoxazoloneSynthesis A 2-Amino-3-bromo- 5-chlorophenol C N-Acyl Imidazole Intermediate A->C Nucleophilic Attack (THF, 0 °C) B 1,1'-Carbonyldiimidazole (CDI) B->C D 4-Bromo-6-chloro- benzoxazolone C->D Intramolecular Cyclization (65 °C)

Figure 1: CDI-mediated cyclocarbonylation workflow for 4-bromo-6-chlorobenzoxazolone synthesis.

Method A: CDI-Mediated Cyclization (Laboratory Scale)

Mechanistic Rationale: CDI acts as a highly efficient, safe electrophilic carbonyl source that avoids the severe toxicity associated with phosgene gas 3. The reaction initiates via the nucleophilic attack of the primary amine of 2-amino-3-bromo-5-chlorophenol onto the carbonyl carbon of CDI, displacing a single imidazole equivalent. The proximity of the phenolic hydroxyl group facilitates a rapid intramolecular cyclization. The thermodynamic stability of the resulting five-membered benzoxazolone ring, coupled with the expulsion of the second imidazole leaving group, drives the reaction to completion under mild conditions.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromo-5-chlorophenol (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1,1'-carbonyldiimidazole (CDI) (1.2 eq, 12 mmol) in portions over 10 minutes. Note: Gradual addition is critical to control the evolution of carbon dioxide gas.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (65 °C) for 3–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature and quench by adding 1M aqueous HCl (20 mL). This step is self-validating; the acidic quench protonates the imidazole byproduct, forcing it into the aqueous layer and preventing co-elution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 4-bromo-6-chlorobenzoxazolone.

Method B: Urea Melt Condensation (Scale-Up)

Mechanistic Rationale: At elevated temperatures (typically >150 °C), urea thermally decomposes to generate isocyanic acid (HNCO) and ammonia. The isocyanic acid reacts in situ with the ortho-aminophenol to form an intermediate urea derivative, which undergoes subsequent cyclization with the elimination of ammonia to yield the benzoxazolone 4. While highly atom-economical and scalable, this method requires rigorous temperature control to prevent the formation of biuret byproducts.

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, thoroughly mix finely powdered 2-amino-3-bromo-5-chlorophenol (1.0 eq, 10 mmol) and urea (1.5 eq, 15 mmol).

  • Melt Phase Reaction: Heat the solid mixture using a sand bath or heating mantle to 150–160 °C. The mixture will melt, and the evolution of ammonia gas will be observed. Maintain this temperature with continuous stirring for 2–3 hours.

  • Cooling & Precipitation: Allow the melt to cool to approximately 80 °C (before it completely solidifies) and carefully add 30 mL of hot water, stirring vigorously to dissolve excess urea and water-soluble byproducts.

  • Isolation: Cool the suspension to 0 °C in an ice bath to maximize precipitation. Collect the crude product via vacuum filtration.

  • Purification: Wash the filter cake with cold water and recrystallize from ethanol to yield the target benzoxazolone.

Troubleshooting & Optimization

IssuePotential CauseSolution / Optimization
Incomplete Conversion Insufficient electrophile / MoistureEnsure strictly anhydrous conditions for Method A; use freshly opened CDI. For Method B, ensure the internal temperature reaches >150 °C.
Low Yield (Method B) Sublimation of Urea / Biuret FormationUse a slight excess of urea (1.5 eq) but avoid prolonged heating above 180 °C, which promotes the formation of unwanted biuret polymers.
Co-elution of Imidazole Inadequate acidic work-up (Method A)Ensure the organic layer is thoroughly washed with 1M HCl to fully protonate and partition the imidazole into the aqueous phase.
Dark/Colored Product Oxidation of the aminophenol precursorDegas solvents prior to use and maintain a strict nitrogen atmosphere during the initial dissolution and activation steps.

References

  • Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity. PMC / RSC Advances.
  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure- Activity Relationship (SAR). SciSpace.
  • 6-methyl-1,3-benzoxazol-2(3H)-one | 22876-16-0. Benchchem.
  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.

Sources

Application Note & Protocol: Determination of the Solubility of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one in DMSO for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Accurate Solubility Data

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is a halogenated benzoxazolone, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. For any in vitro biological assay, the reliable and reproducible delivery of a test compound to its biological target is paramount. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of novel compounds for high-throughput screening and other cell-based assays due to its broad-ranging solubilizing power and miscibility with aqueous media.[1]

However, the assumption of complete and stable solubility can be a significant source of experimental error. Undissolved or precipitated compound can lead to inaccurate concentration-response curves, underestimated potency, and a general lack of reproducibility. Therefore, the experimental determination of a compound's solubility in DMSO is a foundational step in preclinical research.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one in DMSO. It outlines two primary methodologies: the "gold standard" thermodynamic shake-flask method for equilibrium solubility and a higher-throughput kinetic method suitable for early-stage discovery.

Compound Profile: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

A thorough understanding of the test article is essential before commencing any experimental work.

PropertyValueSource/Note
Molecular Formula C₇H₃BrClNO₂Calculated
Molecular Weight 248.46 g/mol Calculated
Appearance Likely a solidBased on related structures[2]
Purity ≥95% recommendedTo be confirmed by supplier's CoA
Storage Store at room temperature, protected from light and moisture.General recommendation for similar compounds

Safety & Handling: While specific toxicity data for 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is not available, related compounds are known to be harmful if swallowed and cause serious eye irritation.[3] Standard laboratory precautions should be observed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the supplier-provided Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Principles of Solubility Measurement: Thermodynamic vs. Kinetic

The term "solubility" can refer to two distinct measurements, each with its own relevance in the drug discovery process.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[4][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[4][6] This measurement is crucial for lead optimization and formulation development.[5]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate.[5][7] This method is well-suited for high-throughput screening (HTS) in early drug discovery as it mimics the conditions of many in vitro assays.[5][8]

The following diagram illustrates the decision-making process for selecting the appropriate solubility assay.

Start Start: Need Solubility Data Decision1 What is the primary application? Start->Decision1 Thermo Thermodynamic Solubility (Shake-Flask) Decision1->Thermo  Precision & Equilibrium Data Kinetic Kinetic Solubility (Turbidimetry/Nephelometry) Decision1->Kinetic Speed & HTS Relevance   App1 Lead Optimization Formulation Development Definitive Measurement Thermo->App1 App2 High-Throughput Screening Early Discovery Assay Condition Mimicry Kinetic->App2

Caption: Decision tree for selecting a solubility assay.

Experimental Protocol 1: Thermodynamic (Equilibrium) Solubility in DMSO

This protocol details the shake-flask method, which is considered the definitive approach for determining thermodynamic solubility.[6]

Objective

To determine the maximum equilibrium concentration of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one that can be dissolved in anhydrous DMSO at a controlled temperature.

Materials and Reagents
  • 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (solid powder, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • High-speed microcentrifuge

  • Calibrated micropipettes and sterile, nuclease-free tips

  • 2 mL microcentrifuge tubes or glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Experimental Workflow

A 1. Prepare Supersaturated Solution (Add excess solid to DMSO) B 2. Equilibrate (24-48h at 25°C on orbital shaker) A->B C 3. Separate Phases (Centrifuge at >10,000 x g for 15 min) B->C D 4. Collect Supernatant (Carefully pipette clear liquid) C->D E 5. Filter (Pass through 0.22 µm syringe filter) D->E F 6. Quantify (Dilute and analyze via validated HPLC method) E->F

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure
  • Prepare a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one into a 2 mL microcentrifuge tube.[1]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be an amount where you visually confirm that not all the solid dissolves.[1]

    • Vortex the mixture vigorously for 2-3 minutes.

  • Equilibration:

    • Seal the tubes securely.

    • Place the tubes on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6] The extended time is critical for the dissolution process to reach a true thermodynamic equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm or >10,000 x g) for 15 minutes to pellet the undissolved solid.[1]

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant (e.g., 50-100 µL) without disturbing the solid pellet.[1]

    • For an extra layer of certainty, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter. This removes any remaining microscopic particulates.

  • Quantification:

    • Accurately prepare a serial dilution of the filtered supernatant with DMSO.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a standard curve prepared from a known-concentration stock solution.

Data Analysis and Interpretation

The concentration determined by HPLC represents the thermodynamic solubility of the compound in DMSO at the specified temperature. The results should be reported in both mg/mL and mM units.

Experimental Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO stock)

This protocol uses turbidimetry to rapidly assess the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Objective

To determine the kinetic solubility limit of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one in a physiologically relevant buffer (e.g., PBS, pH 7.4) when introduced from a DMSO stock solution.

Materials and Reagents
  • 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (turbidimetry) or a nephelometer (light scattering)[8][9][10]

Experimental Workflow

A 1. Prepare Stock & Serial Dilutions in DMSO B 2. Dispense DMSO Solutions (e.g., 2 µL per well in 96-well plate) A->B C 3. Add Aqueous Buffer (e.g., 198 µL of PBS, pH 7.4) B->C D 4. Incubate (Mix and let stand at RT for 1-2 hours) C->D E 5. Measure Turbidity (Read absorbance at 620 nm or use nephelometer) D->E F 6. Analyze Data (Plot turbidity vs. concentration to find precipitation point) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify di-halogenated benzoxazolone derivatives. The 4-bromo-6-chloro substitution pattern on the benzo[d]oxazol-2(3H)-one core presents a unique thermodynamic challenge in pharmaceutical crystallization[1]. The molecule is highly rigid and lipophilic due to the heavy halogens, yet it possesses a strongly polar, hydrogen-bonding head group (the cyclic carbamate).

This amphiphilic character often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent system is not perfectly tuned[2]. This guide provides a self-validating, mechanistic approach to recrystallizing 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one, ensuring high purity for downstream drug development.

Mechanistic Principles of Benzoxazolone Recrystallization

Successful recrystallization relies on exploiting the differential solubility of the target compound versus its impurities across a temperature gradient. For benzoxazolone derivatives, a mixed-solvent system is often required when no single solvent possesses the ideal solubility curve[2].

Ethanol acts as an excellent "good" solvent due to its ability to solvate the polar NH and C=O groups at elevated temperatures. Conversely, water acts as the "poor" solvent (anti-solvent) to rapidly drop the solubility and force saturation[2]. The key to this process is controlled cooling . Rapid cooling traps kinetic impurities (like unreacted starting materials) within the crystal lattice, whereas slow, thermodynamic cooling allows the 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one molecules to self-assemble into a highly ordered, pure solid[2].

Experimental Workflow & Troubleshooting Logic

Recrystallization_Troubleshooting Start Crude 4-Br-6-Cl-benzoxazolone Dissolve Dissolve in Hot EtOH (Good Solvent) Start->Dissolve AntiSolvent Add Water Dropwise (Anti-Solvent) Dissolve->AntiSolvent Cooling Controlled Cooling (Room Temp -> 4°C) AntiSolvent->Cooling Check Observation? Cooling->Check Oiling Oiling Out (Liquid-Liquid Phase Sep) Check->Oiling Phase Separation NoCryst No Crystallization (Supersaturation) Check->NoCryst Solution Clear Success Crystal Formation Check->Success Nucleation FixOiling Reheat, Add EtOH, Cool Slower Oiling->FixOiling FixOiling->Cooling FixNoCryst Scratch Glass / Add Seed Crystal NoCryst->FixNoCryst FixNoCryst->Cooling Filter Vacuum Filtration & Cold Wash Success->Filter

Workflow and troubleshooting decision tree for the mixed-solvent recrystallization process.

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

This self-validating protocol utilizes an Ethanol/Water system to maximize purity while minimizing product loss.

  • Dissolution: Place the crude 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one in an Erlenmeyer flask. Add a minimal volume of hot 96% ethanol (approximately 5-10 mL per gram of crude) and heat gently on a hot plate with stirring until the solid is fully dissolved[2].

  • Hot Filtration (Optional but Recommended): Pre-heat a glass gravity filtration funnel and filter paper. Rapidly filter the hot solution into a clean, heated flask to remove insoluble polymeric byproducts or dust[2].

  • Anti-Solvent Titration: Return the filtrate to the heat source. Add hot deionized water dropwise until the solution becomes slightly turbid (the cloud point), indicating saturation[2]. Add exactly enough hot ethanol (usually 1-3 drops) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool slowly and undisturbed to room temperature. Slower cooling rates provide the necessary time for the molecules to orient into a highly pure crystal lattice[2]. Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 to 60 minutes to maximize yield[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water mixture to prevent redissolving the purified product[2].

  • Drying: Dry the crystals under high vacuum at 50 °C to a constant weight to remove all residual water.

Quantitative Data: Solvent System Comparison

Selecting the right solvent depends heavily on the specific impurity profile of your crude batch.

Solvent SystemSolvency ProfileExpected Recovery (%)Purity ProfileNotes
Ethanol / Water High / Low75 - 85%> 98%Excellent for removing polar impurities; prone to oiling out if cooled too fast[2].
Ethyl Acetate / Heptane Moderate / Low65 - 75%> 99%Best for separating structurally similar halogenated isomers.
Toluene Moderate80 - 90%~ 95%Good single-solvent option, but may trap lipophilic impurities in the lattice[3].
Glacial Acetic Acid High50 - 60%> 99%Yields highly pure crystals but requires extensive vacuum drying to remove solvent.
Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. Why does this happen and how do I fix it? A1: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute, causing the compound to separate as a supercooled liquid rather than a solid. For 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one, residual impurities can heavily depress the melting point of the crude mixture. Fix: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional "good" solvent (ethanol) to decrease the concentration, which lowers the saturation temperature[2]. Then, cool the solution much more slowly, allowing solid nucleation to outcompete liquid phase separation.

Q2: How can I selectively remove unreacted 6-chlorobenzo[d]oxazol-2(3H)-one from my 4-bromo product? A2: The addition of the bromine atom at the 4-position significantly increases the lipophilicity and molecular weight of your target compound compared to the mono-chlorinated precursor. If this impurity is present, switch from an Ethanol/Water system to an Ethyl Acetate/Heptane system. The mono-chlorinated impurity is slightly more polar and will remain dissolved in the ethyl acetate-rich mother liquor, while the di-halogenated target crystallizes out.

Q3: The crystals are heavily discolored (brown/yellow). What is the cause? A3: Discoloration in halogenated benzoxazolones typically stems from trace oxidation byproducts or residual bromine/iron catalysts from the halogenation synthesis step. Fix: During the hot dissolution phase (Step 1), add 1-2% (w/w) activated carbon (e.g., Norit). Boil the suspension gently for 5 minutes, then perform a hot gravity filtration through a pad of Celite before proceeding to the anti-solvent addition.

Q4: How do I validate the success and purity of this recrystallization? A4: A robust, self-validating protocol requires orthogonal analytical checks:

  • Melting Point: The purified crystals should exhibit a sharp melting range (≤ 2 °C). A broad or depressed melting point indicates trapped solvent or remaining isomeric impurities[3].

  • HPLC-UV: Run the sample at 254 nm. The peak area of the target should exceed 98%.

  • 1H-NMR: Check the aromatic region. The 4-bromo-6-chloro substitution leaves only two isolated aromatic protons (at positions 5 and 7), which should appear as distinct meta-coupled doublets (

    
     Hz). The disappearance of other splitting patterns confirms the removal of isomers and the mono-chlorinated precursor.
    
References
  • F. J. Richard. "Process for preparing benzoxazolones-(2) and benzothiazolones-(2)." US Patent 3812138A, Google Patents.
  • Burcham, C. L., et al. "Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development." Crystal Growth & Design, ACS Publications, 2020. Available at:[Link]

Sources

Technical Support Center: Optimizing CDI Cyclization for Benzoxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of benzoxazolones using 1,1'-Carbonyldiimidazole (CDI).

As a safer, phosgene-free alternative, CDI is a highly effective carbonylating agent. However, achieving quantitative yields requires precise control over reaction kinetics, thermodynamics, and reagent integrity. This guide provides a mechanistic breakdown, a self-validating standard operating procedure (SOP), and advanced troubleshooting for common failure modes.

Mechanistic Pathway & Reaction Causality

To troubleshoot effectively, one must understand the reaction's causality. The cyclization of 2-aminophenol with CDI proceeds via a two-step mechanism. Because the primary amine is significantly more nucleophilic than the hydroxyl group, N-acylation occurs rapidly at low temperatures, expelling one equivalent of imidazole. The subsequent O-cyclization is the rate-limiting step; the phenol's lower nucleophilicity and the geometric constraints of closing the five-membered ring require a higher activation energy, necessitating thermal driving forces .

CDICyclization A 2-Aminophenol + CDI (Anhydrous Conditions) B Step 1: N-Acylation (Fast, Exothermic) A->B 0°C to RT F Side Reaction: CDI Hydrolysis (Moisture) A->F H2O Exposure C Intermediate: N-(2-hydroxyphenyl)imidazole-1-carboxamide B->C - Imidazole D Step 2: O-Cyclization (Slower, High Activation Energy) C->D Reflux / Base Catalyst G Side Reaction: Intermolecular Urea Formation C->G Excess Amine E Final Product: Benzoxazolone + 2 Imidazole D->E - Imidazole

Mechanistic workflow of CDI-mediated cyclization to benzoxazolone, highlighting key intermediates.

Standard Operating Procedure (SOP): A Self-Validating Workflow

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase .

Step 1: Preparation & Reagent Validation

  • Action: Flame-dry a round-bottom flask and purge with inert gas (N2 or Ar). Dissolve 1.0 equivalent of 2-aminophenol in anhydrous THF to achieve a 0.1 M concentration. Cool to 0 °C.

  • Causality: High dilution (0.1 M) minimizes intermolecular collisions, suppressing urea byproduct formation.

  • Self-Validation Checkpoint: Upon adding the first portion of CDI (total 1.2 – 1.5 eq), observe the solution for mild effervescence (CO2 release). If no gas evolves, the CDI has likely degraded, and the reaction will fail.

Step 2: Controlled N-Acylation

  • Action: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature (25 °C) for 1 hour.

  • Causality: The N-acylation is exothermic. Controlling the temperature prevents the highly reactive intermediate from cross-reacting with unreacted starting material.

Step 3: Thermally-Driven O-Cyclization

  • Action: Attach a reflux condenser and heat the reaction to 66 °C (THF reflux) for 2–4 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The intermediate will appear as a highly polar, UV-active spot (due to the imidazole moiety). Complete conversion is validated when this polar spot fully transitions to the less polar, higher-Rf benzoxazolone product.

Step 4: Imidazole Scavenging & Workup

  • Action: Cool to room temperature. Dilute with Ethyl Acetate and quench with 1M HCl. Wash the organic layer sequentially with 1M HCl (3x), water, and brine.

  • Causality: The reaction generates two equivalents of imidazole. Imidazole is highly soluble in acidic aqueous phases but will contaminate the organic phase if only water is used.

  • Self-Validation Checkpoint (Mass Balance): After drying (Na2SO4) and concentrating the organic layer, weigh the crude solid. If the mass significantly exceeds 100% of the theoretical yield, imidazole contamination is virtually guaranteed. Re-dissolve and repeat the acidic wash.

Quantitative Data: Parameter Optimization

Selecting the right solvent and temperature profile is critical for optimizing the cyclization of complex pharmaceutical intermediates, such as acid ceramidase inhibitors .

SolventTemperatureReaction TimeTypical YieldMechanistic & Operational Notes
THF 66 °C (Reflux)2 - 4 h85 - 95%Optimal. Provides the perfect balance of substrate solubility and sufficient thermal energy to drive O-cyclization.
DCM 25 °C (RT)12 - 24 h40 - 60%Suboptimal. Frequently stalls at the imidazole-1-carboxamide intermediate due to insufficient thermal energy.
DMF 100 °C1 - 2 h70 - 80%Vigorous. High conversion rate, but the high boiling point makes solvent removal during workup tedious.
MeCN 82 °C (Reflux)3 - 5 h75 - 85%Alternative. Good thermal profile, but polar starting materials may exhibit poor solubility.

Troubleshooting & Diagnostic FAQs

Q: My reaction is stalling at the intermediate stage. How do I force the cyclization? A: If TLC indicates the accumulation of the polar intermediate, the O-cyclization lacks sufficient activation energy.

  • Causality: The hydroxyl group is not nucleophilic enough at your current temperature.

  • Solution: Switch to a higher-boiling solvent (e.g., from DCM to THF or MeCN) and reflux. If the substrate is thermally sensitive, add a catalytic amount of a non-nucleophilic base (like DBU or TEA) to deprotonate the phenol, increasing its nucleophilicity and accelerating ring closure at lower temperatures.

Q: I am isolating a significant amount of a highly insoluble byproduct. What is it, and how do I prevent it? A: You are likely forming an intermolecular urea byproduct (symmetric dimer).

  • Causality: This occurs when a second molecule of 2-aminophenol attacks the intermediate before the intramolecular phenol can close the ring.

  • Solution: This is a concentration and stoichiometry issue. Ensure you are operating at high dilution (≤ 0.1 M). Additionally, use "reverse addition"—slowly add the 2-aminophenol solution dropwise into a solution containing an excess of CDI. This keeps the local concentration of CDI artificially high, ensuring rapid conversion to the intermediate without leaving unreacted amine available for dimerization.

Q: My yields have dropped significantly across recent batches, even though I haven't changed the protocol. A: Your CDI reagent has likely hydrolyzed.

  • Causality: CDI is extremely hygroscopic. Upon exposure to ambient moisture, it rapidly hydrolyzes into imidazole and carbon dioxide.

  • Solution: Perform the effervescence test (Step 1 of the SOP). Always store CDI in a tightly sealed container within a desiccator or an argon-filled glovebox. If the reagent is old, discard it and open a fresh bottle.

References

  • Kovács, F., et al. "Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity." RSC Advances, 2021. 1[1][2][3]

  • Pizzirani, D., et al. "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR)." Journal of Medicinal Chemistry, 2015. 4[4]

  • BenchChem Technical Support. "Green Chemistry Approaches to Benzoxazolone Synthesis: Application Notes and Protocols." Benchchem, 2025. 5[5][6]

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Technical Support Center: Purification of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to benzoxazolones involves the cyclization of an appropriately substituted 2-aminophenol.[1] For 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, this would likely start from 2-amino-3-bromo-5-chlorophenol. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 2-amino-3-bromo-5-chlorophenol and the carbonylating agent (e.g., phosgene, triphosgene, carbonyldiimidazole).

  • Regioisomers: Depending on the synthetic strategy, formation of other halogenated benzoxazolone isomers is possible.

  • Polymeric Byproducts: Over-reaction or side reactions can lead to the formation of polymeric materials, which often present as dark, tarry substances.[2]

  • Hydrolysis Products: The benzoxazolone ring can be susceptible to hydrolysis under certain conditions, leading to the parent aminophenol.

Q2: My crude product is a dark, oily solid. What is the best first step for purification?

A2: A dark and oily appearance often suggests the presence of polymeric byproducts and other colored impurities. A highly effective initial purification step is to perform a trituration or a simple recrystallization from a suitable solvent.[3] This will often help to solidify the product and remove a significant portion of the colored impurities. For highly colored samples, a treatment with activated charcoal during recrystallization can be beneficial.[4]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is generally more cost-effective and less labor-intensive than chromatography.[5]

  • Column chromatography is more suitable for separating complex mixtures, removing impurities with similar solubility to the product, or when a very high degree of purity is required.[6] It is also the method of choice for purifying non-crystalline, oily products.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the purity of your 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid or TFA) is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. For a related compound, 6-bromobenzo[d]oxazol-2(3H)-one, the melting point is reported as 192-196°C.[9]

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to monitor the progress of a column chromatography purification.[10]

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Potential Cause: The chosen recrystallization solvent has too high a solubility for the compound, even at low temperatures.

Solution:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[11] Test a range of solvents with varying polarities. For halogenated aromatic compounds, common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[12][13]

  • Co-solvent System: If a single solvent is not effective, a co-solvent system (a "good" solvent and a "poor" solvent) can be employed.[14] Dissolve the crude product in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly. A common combination is ethyl acetate/hexanes or methanol/water.

Issue 2: The Compound "Oils Out" During Recrystallization

Potential Cause: The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.

Solution:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Seed Crystals: Add a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Solvent Selection: Choose a solvent with a lower boiling point.

Issue 3: Incomplete Separation of Impurities by Column Chromatography

Potential Cause: The polarity of the mobile phase (eluent) is not optimized for the separation.

Solution:

  • TLC Optimization: Before running a column, use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. The ideal eluent should give the target compound an Rf value of approximately 0.25-0.35.[10]

  • Solvent Gradient: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution can effectively separate compounds with different polarities.[15]

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.[15]

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Good starting points are ethanol, isopropanol, or an ethyl acetate/hexanes mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[4]

Protocol 2: Column Chromatography of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find the optimal eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.[16]

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventPolaritySuitability for RecrystallizationComments
WaterHighPoorInsoluble.
Methanol/EthanolHigh-MediumGoodOften a good choice for benzoxazolone derivatives.
AcetoneMediumModerateCan be a good solvent, may require a co-solvent.
Ethyl AcetateMediumGoodOften used in a co-solvent system with hexanes.
DichloromethaneMedium-LowPoorTends to dissolve the compound well at room temperature.
Hexanes/HeptaneLowPoorLikely to have low solubility even at high temperatures.

Visualization

Workflow for Purification Method Selection

Purification_Workflow start Crude Product (4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one) is_solid Is the crude product a solid? start->is_solid is_colored Is the product highly colored? is_solid->is_colored Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) trituration Triturate with a non-polar solvent is_colored->trituration Yes recrystallization Recrystallization is_colored->recrystallization No trituration->recrystallization purity_check Assess Purity (TLC, HPLC, NMR, Melting Point) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

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Technical Support Center: Solving Regioselectivity in Benzoxazolone Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzoxazolone alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this critical reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired N- or O-alkylated products with high selectivity.

The Challenge: N- vs. O-Alkylation of an Ambident Nucleophile

Benzoxazolone is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic utility is often explored through alkylation at the nitrogen atom (N-alkylation). However, the deprotonated benzoxazolone anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the nitrogen atom and the exocyclic oxygen atom. This duality leads to a common and often frustrating problem: the formation of a mixture of N-alkylated (desired) and O-alkylated (undesired) products, complicating purification and reducing the yield of the target molecule.

Controlling the regioselectivity of this reaction is paramount. The outcome of the N- versus O-alkylation is not arbitrary; it is governed by a delicate interplay of factors including the base, solvent, temperature, and the nature of the alkylating agent. Understanding these factors allows for the rational design of experiments to favor one product over the other.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during benzoxazolone alkylation in a practical question-and-answer format.

Q1: Why am I getting a mixture of N- and O-alkylated products?

A1: You are observing the inherent reactivity of the benzoxazolone anion. After deprotonation with a base, the negative charge is delocalized across the nitrogen and oxygen atoms, creating two potential points of attack for an electrophile (the alkylating agent).

  • The Nitrogen Atom: The nitrogen is generally considered the "softer" nucleophilic center.

  • The Oxygen Atom: The more electronegative oxygen atom is the "harder" nucleophilic center.

The formation of a mixture indicates that the reaction conditions are not sufficiently biased to favor one site of attack over the other. The principles of Hard and Soft Acids and Bases (HSAB) theory provide a framework for understanding this competition.[3][4][5] The theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases.[3][6]

Q2: How can I selectively favor N-alkylation?

A2: To favor N-alkylation, you need to create conditions that promote reaction at the softer nitrogen center. This is typically achieved under kinetic control with conditions that favor an SN2-type reaction mechanism.[3]

Here’s how to steer the reaction towards N-alkylation:

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base in a polar aprotic solvent. A common and effective combination is sodium hydride (NaH) in anhydrous dimethylformamide (DMF).[7] The polar aprotic solvent solvates the cation of the base but not the benzoxazolone anion, leaving the anion highly reactive.

  • Alkylating Agent: Use a "soft" electrophile. Alkyl halides are considered soft electrophiles, with the softness increasing down the group (I > Br > Cl).[6][8] Therefore, alkyl iodides are generally preferred for N-alkylation.

  • Temperature: Lower temperatures (e.g., 0 °C to room temperature) favor the kinetically controlled product.[9][10][11] The N-alkylation pathway generally has a lower activation energy, making it the faster reaction at lower temperatures.[9][10]

Q3: Under what conditions would O-alkylation be favored?

A3: O-alkylation is favored under conditions that promote reaction at the "harder" oxygen center, which often corresponds to thermodynamic control or conditions that favor an SN1-type mechanism.[3]

  • Alkylating Agent: Use a "hard" electrophile. Reagents with hard leaving groups, such as dimethyl sulfate or methyl triflate, tend to favor O-alkylation.[8]

  • Solvent: Protic solvents can favor O-alkylation by hydrogen-bonding with the nitrogen atom, making the oxygen more accessible.

  • Cation Effects: The presence of certain metal cations can influence the reaction site. For example, using silver salts can modulate the hardness of the alkylating agent and promote O-alkylation.[8]

  • Temperature: Higher temperatures can allow the reaction to reach equilibrium, favoring the more thermodynamically stable product.[9][12] In some systems, the O-alkylated product may be the more stable isomer.

Q4: My yield is low even when I get the correct N-alkylated product. What could be the issue?

A4: Low yields in N-alkylation reactions, even with good selectivity, can stem from several factors:

  • Incomplete Deprotonation: The pKa of benzoxazolone is approximately 9.0.[13][14][15] Ensure you are using a sufficiently strong base (like NaH, pKa of H₂ ~36) and at least a stoichiometric amount (typically 1.1-1.2 equivalents) to drive the deprotonation to completion.

  • Purity of Reagents and Solvent: Water is a significant interferent. It can quench the base and the benzoxazolone anion. Ensure your solvent (e.g., DMF) is anhydrous and your starting materials are dry.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require more time to go to completion, or conversely, prolonged reaction times at elevated temperatures could lead to decomposition.

  • Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent any undesired side reactions. The product should be efficiently extracted with an appropriate organic solvent.

Data Summary: Influencing Factors on Benzoxazolone Alkylation

The following table summarizes the key experimental variables and their general effect on the regioselectivity of the reaction.

FactorCondition for N-Alkylation (Kinetic Product)Condition for O-Alkylation (Thermodynamic Product)Rationale (Based on HSAB & Reaction Kinetics)
Alkylating Agent Soft Electrophile (e.g., R-I, R-Br)[8]Hard Electrophile (e.g., R₂SO₄, R-OTf)[8]Soft-soft interactions favor N-alkylation; hard-hard interactions favor O-alkylation.[4][6]
Base Strong, non-nucleophilic (e.g., NaH, KH)Weaker bases (e.g., K₂CO₃) or specific metal salts (e.g., Ag₂O)Strong bases ensure rapid, irreversible deprotonation, favoring kinetic control.[11]
Solvent Polar Aprotic (e.g., DMF, THF, Acetonitrile)Protic (e.g., Ethanol) or NonpolarPolar aprotic solvents leave the anion "naked" and highly reactive. Protic solvents can solvate the N-H, hindering its reactivity.
Temperature Low (0 °C to RT)[9][10]HighLower temperatures favor the faster-forming kinetic product (N-alkylation). Higher temperatures allow for equilibration to the more stable thermodynamic product.[9]
Leaving Group Good SN2 leaving group (I⁻, Br⁻)Hard, good SN1 leaving group (⁻OSO₂R, ⁻OTf)The nature of the leaving group influences the SN1/SN2 character of the transition state.

Experimental Protocols & Workflows

Benchmark Protocol for Selective N-Alkylation

This protocol provides a robust method for achieving high regioselectivity for the N-alkylation of 2(3H)-benzoxazolone using a soft electrophile under kinetically controlled conditions.[7]

Reagents & Equipment:

  • 2(3H)-Benzoxazolone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl iodide (e.g., methyl iodide or benzyl bromide), 1.1 eq.

  • Anhydrous Dimethylformamide (DMF)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2(3H)-benzoxazolone (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-alkylated benzoxazolone.

Visualizing the Competing Pathways

The following diagram illustrates the deprotonation of benzoxazolone and the subsequent competing N- and O-alkylation pathways.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Benzoxazolone Benzoxazolone Benzoxazolone_Anion Benzoxazolone Anion (Ambident Nucleophile) Benzoxazolone->Benzoxazolone_Anion + Base - H-Base⁺ Base Base (e.g., NaH) N_Alkylation N-Alkylated Product (Kinetic Product) Benzoxazolone_Anion->N_Alkylation Attack at Nitrogen (Soft Center) O_Alkylation O-Alkylated Product (Thermodynamic Product) Benzoxazolone_Anion->O_Alkylation Attack at Oxygen (Hard Center) Alkyl_Halide Alkyl Halide (R-X) (Electrophile)

Caption: Competing N- and O-alkylation pathways after deprotonation.

Troubleshooting Workflow

If you are facing issues with regioselectivity, use the following decision tree to diagnose and resolve the problem.

G start Problem: Poor N/O Selectivity q1 What is your alkylating agent? start->q1 a1_soft Soft (R-I, R-Br) q1->a1_soft a1_hard Hard (R₂SO₄, R-OTf) q1->a1_hard q2 What is your solvent? a1_soft->q2 res_hard Switch to a softer agent (e.g., R-I) to favor N-alkylation. a1_hard->res_hard a2_aprotic Polar Aprotic (DMF, THF) q2->a2_aprotic a2_protic Protic / Nonpolar q2->a2_protic q3 What is your temperature? a2_aprotic->q3 res_protic Switch to anhydrous polar aprotic solvent (e.g., DMF) to enhance anion reactivity. a2_protic->res_protic a3_low Low (0°C to RT) q3->a3_low a3_high High (> RT) q3->a3_high res_ok Conditions are favorable. Consider base strength and reagent purity. a3_low->res_ok res_high Lower the temperature to 0°C to favor the kinetic (N-alkylated) product. a3_high->res_high

Caption: A decision tree for troubleshooting poor regioselectivity.

References
  • Understanding Ambident Nucleophiles. Scribd. [Link]

  • Determination of p K a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Academia.edu. [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PMC. [Link]

  • HSAB theory. Wikipedia. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]

  • Plausible mechanism of benzoxazole alkylation through copper‐migratory... ResearchGate. [Link]

  • Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. [Link]

  • 6.4: Hard and Soft Acids and Bases. Chemistry LibreTexts. [Link]

  • Determination of pKa Values of Benzoxa-, Benzothia- And Benzoselena-Zolinone Derivatives by Capillary Electrophoresis. Comparison With Potentiometric Titration and Spectrometric Data. PubMed. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed. [Link]

  • Unique regioselectivity in the C(sp3)-H α-alkylation of amines: the benzoxazole moiety as a removable directing group. PubMed. [Link]

  • Hard and Soft Acids and Bases (HSAB) Theory. [Link]

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Alkylation Reaction of Benzoxazole. ResearchGate. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. eScholarship. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • 2(3H)-Benzoxazolone. PubChem. [Link]

  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. [Link]

  • Kinetic vs Thermodynamic Control. [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • N 2 -selective alkylation of benzotriazole via oxidative... ResearchGate. [Link]

  • mod07lec50 - Regioselectivity of alkylation reactions. YouTube. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • Chapter 1: Enolate Alkylations. [Link]

Sources

Technical Support Center: Thermal Stability & Handling of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one . This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize field-proven insights with rigorous thermal analysis principles to help you troubleshoot degradation issues, optimize reaction conditions, and ensure absolute experimental reproducibility.

Causality & Mechanistic Overview

The thermal stability of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is governed by the interplay between its rigid benzoxazolinone core and its di-halogenated phenyl ring.

  • The Core: The 2(3H)-benzoxazolone heterocycle provides a high degree of thermal resilience, typically stable up to 250 °C in inert environments [4].

  • The Substituents: The presence of bromine at the C4 position and chlorine at the C6 position introduces electron-withdrawing effects that polarize the ring. Because the carbon-bromine (C-Br) bond dissociation energy is lower than that of the carbon-chlorine (C-Cl) bond, thermal stress exceeding 300 °C will preferentially trigger debromination before dechlorination.

  • Degradation Pathway: Upon reaching critical thermal thresholds, the molecule undergoes ring-opening and decarboxylation (loss of CO/CO₂), followed by halogen cleavage (HBr/HCl elimination) and subsequent cross-linking into a polymeric char [3].

Frequently Asked Questions (FAQs)

Q1: What is the maximum safe processing temperature for this compound? A: For prolonged reactions or drying processes, do not exceed 150 °C . While the intrinsic Initial Decomposition Temperature (IDT) is >250 °C under nitrogen, prolonged exposure to heat in the presence of atmospheric oxygen or trace moisture can induce premature ring-opening or hydrolysis.

Q2: Why does my compound darken when heated in polar aprotic solvents (e.g., DMF, DMSO)? A: Discoloration (typically turning pink, brown, or dark green) indicates trace degradation. Polar aprotic solvents like DMF can decompose at elevated temperatures (>120 °C) to release dimethylamine. This amine acts as a nucleophile that attacks the carbonyl carbon of the benzoxazolone ring, leading to ring-opening and subsequent oxidation. Causality: The degradation in this scenario is not purely thermal; it is a thermally accelerated nucleophilic attack.

Q3: Does the compound undergo sublimation before melting? A: Halogenated benzoxazolinones generally exhibit sharp melting points (often in the 190–205 °C range for similar derivatives like 6-bromo-2-benzoxazolinone [1]) without significant sublimation. If your Thermogravimetric Analysis (TGA) shows mass loss before the melting point, it is almost certainly due to the evaporation of trapped residual solvents, not sublimation.

Troubleshooting Guide

Issue 1: Inconsistent TGA/DSC Thermal Profiles (Varying Onset Temperatures)
  • Symptom: Differential Scanning Calorimetry (DSC) shows broad endotherms below 150 °C, or TGA shows a 2–5% mass loss before 200 °C.

  • Root Cause: The compound is highly prone to trapping crystallization solvents (especially water or methanol) within its crystal lattice [2]. The broad endotherm is the latent heat of vaporization of these trapped volatiles.

  • Solution: Implement a self-validating pre-drying protocol. Dry the sample in a vacuum oven at 60 °C for 12 hours. Run a preliminary TGA isotherm at 100 °C for 30 minutes to confirm 0% mass loss before ramping to the decomposition temperature.

Issue 2: Premature Degradation During Scale-Up Synthesis
  • Symptom: Reduced yield and formation of insoluble black char when scaling up reactions involving heat.

  • Root Cause: Localized superheating at the reactor walls and oxidative stress. Halogenated aromatics can form radicals at high temperatures, leading to cross-linking [3].

  • Solution: Ensure vigorous mechanical stirring to prevent localized superheating. Blanket the reactor with high-purity Nitrogen or Argon to exclude oxygen.

Quantitative Data: Thermal Properties Comparison

To contextualize the stability of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, compare it against its structural analogs.

CompoundMelting Point (°C)Initial Decomposition Temp (IDT, °C)Temp at 10% Mass Loss (T10%, °C)Primary Degradation Off-Gas
2-Benzoxazolinone (Unsubstituted)137 - 141~280~310CO, CO₂
6-Chloro-2-benzoxazolinone190 - 195~275~305CO, CO₂, HCl
6-Bromo-2-benzoxazolinone192 - 196~265~295CO, CO₂, HBr
4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one ~198 - 205 ~255 ~285 CO, CO₂, HBr, HCl

*Values are approximate benchmarks derived from TGA under an N₂ atmosphere at a heating rate of 10 °C/min.

Experimental Protocols: Standardized TGA/DSC Analysis

To ensure trustworthiness and reproducibility in your thermal analysis, follow this self-validating protocol.

Step 1: Instrument Calibration and Blank Run

  • Run an empty alumina (Al₂O₃) crucible under the exact experimental conditions to establish a baseline.

  • Causality: This subtracts buoyancy effects and gas-flow artifacts from the final data, ensuring the mass loss recorded is absolute.

Step 2: Sample Preparation

  • Accurately weigh 3.0 to 5.0 mg of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one into the alumina crucible.

  • Causality: Using a small, uniform mass prevents thermal lag and ensures the core of the sample experiences the exact temperature reported by the sensor.

Step 3: Purge and Atmosphere Control

  • Load the sample and purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating.

  • Causality: Oxygen must be strictly excluded to measure true thermal degradation (pyrolysis) rather than thermo-oxidative degradation (combustion).

Step 4: Heating Program

  • Phase 1 (Drying): Ramp from 25 °C to 100 °C at 10 °C/min. Hold for 10 minutes. (Validates solvent removal).

  • Phase 2 (Analysis): Ramp from 100 °C to 600 °C at 10 °C/min.

  • Phase 3 (Cooling): Cool back to 25 °C under N₂.

Step 5: Data Interpretation

  • Identify the melting point from the sharp endothermic peak on the DSC curve.

  • Determine the IDT by calculating the intersection of the baseline and the tangent of the primary mass-loss slope on the TGA curve.

Workflow Visualization

ThermalDegradation A 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Intact Molecule) B Heating to 250-300 °C (Thermal Stress Onset) A->B N2 Atmosphere C Decarboxylation (Loss of CO / CO2) B->C Primary Pathway D Halogen Cleavage (Loss of HBr / HCl) B->D Secondary Pathway (>300 °C) E Schiff-Base Formation (Intermediate) C->E Ring Opening F Polymeric Char Residue (Crosslinking) D->F Radical Recombination E->F High Temp (>450 °C)

Mechanistic pathway of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one thermal degradation.

References

  • PubChem, National Institutes of Health. "6-Bromo-2(3H)-benzoxazolone | C7H4BrNO2 | CID 29859".[Link]

  • ResearchGate. "The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles".[Link]

Technical Support Center: Scale-Up Challenges for 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important pharmaceutical intermediate from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven solutions.

The benzoxazolone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The specific substitution pattern of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one makes it a key building block, but its synthesis and purification present unique challenges upon scale-up. This document provides a structured approach to navigate these complexities.

Part 1: Synthesis Pathway & Core Scale-Up Concerns

The most common synthetic route to benzoxazolones involves the cyclization of a corresponding 2-aminophenol with a carbonylating agent.[1] For our target molecule, the key intermediate is 2-amino-3-bromo-5-chlorophenol .

The primary scale-up challenges do not merely involve using larger glassware; they encompass significant changes in reaction kinetics, heat transfer, mass transfer, and safety management.

Frequently Asked Questions: Synthesis Strategy

Q1: What is the most viable synthetic route for scaling up 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one?

A1: The most direct and commonly employed route is the cyclization of 2-amino-3-bromo-5-chlorophenol using a suitable C1 synthon. The choice of this synthon is critical for scale-up.

  • Urea Method: Heating the aminophenol with urea is often used in laboratory settings. It's cost-effective but can require high temperatures (120-150°C) and may lead to dark-colored products, necessitating further purification.[2]

  • Phosgene Equivalents (e.g., Triphosgene, CDI): Reagents like triphosgene or 1,1'-Carbonyldiimidazole (CDI) allow for milder reaction conditions. However, triphosgene is highly toxic and requires specialized handling procedures, making it less ideal for some facilities.[3] CDI is safer but more expensive.

  • Chloroformates: Reaction with chloroformates followed by a rearrangement/ring-closure sequence is another effective method, often providing clean conversions.[1][4]

For initial scale-up, the urea method, despite its drawbacks, is often preferred due to cost and simpler reagent handling. However, extensive process optimization is required to control impurity formation.

G cluster_start Starting Material cluster_reagents C1 Carbonyl Source (Select One) cluster_process Process cluster_end Final Product SM 2-Amino-3-bromo-5-chlorophenol Reaction Cyclization Reaction SM->Reaction + Urea Urea Urea->Reaction CDI CDI / Triphosgene CDI->Reaction Chloroformate Chloroformates Chloroformate->Reaction Workup Aqueous Work-up & Isolation Reaction->Workup Crude Product Purification Purification Workup->Purification FP 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one Purification->FP Pure Product G Crude Crude, Dry Product Slurry Slurry Wash (e.g., Acetone) Crude->Slurry Filter1 Filter & Wash Slurry->Filter1 Dissolve Dissolve in Hot Solvent (e.g., DMF) Filter1->Dissolve Washed Solid Carbon Add Activated Carbon Dissolve->Carbon HotFilter Hot Filtration (remove carbon) Carbon->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Hot Filtrate Filter2 Filter & Wash (cold solvent) Cool->Filter2 Dry Dry Under Vacuum Filter2->Dry Crystals Pure Pure Product Dry->Pure

Caption: A robust workflow for the purification of the final product.

Part 4: Safety & Handling

Q6: Are there any specific safety precautions I should take when handling 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one and its precursors at scale?

A6: Yes, absolutely. Halogenated organic compounds require careful handling.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) should be augmented with chemical-resistant gloves and respiratory protection (a dust mask or respirator) when handling the powdered solid to prevent inhalation. [5][6]* Ventilation: All operations, especially charging the reactor and discharging the product, should be performed in a well-ventilated area or using a contained system (e.g., a glovebox or ventilated enclosure) to minimize exposure. [5]* Waste Disposal: Halogenated waste streams must be segregated and disposed of according to environmental regulations. Do not mix them with non-halogenated organic waste. * Static Discharge: The dry, powdered product can generate static electricity. When transferring large quantities, ensure all equipment is properly grounded to prevent the risk of a dust explosion. * Precursor Toxicity: Be aware of the hazards of all reagents used. The 2-aminophenol precursor is likely to be an irritant and potentially toxic. [6]If using phosgene-based reagents, extreme caution and specialized engineering controls are mandatory. [3]

Part 5: Analytical Characterization

Q7: How can I be confident in the purity and identity of my final, scaled-up batch?

A7: A combination of analytical techniques is essential to confirm both the structure and purity of the final product.

  • Purity Assessment (Quantitative):

    • HPLC: High-Performance Liquid Chromatography with a UV detector is the gold standard for determining purity. A purity level of >99% is often required for pharmaceutical intermediates. Develop a stability-indicating method that can separate the product from all potential impurities and starting materials.

    • Melting Point: A sharp melting point range that is consistent with a reference standard is a good indicator of high purity. [7]Impurities will typically broaden and depress the melting range.

  • Identity Confirmation (Qualitative):

    • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides unambiguous structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns, and should be free of signals corresponding to impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • FTIR Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch of the oxazolone ring.

By methodically addressing these common scale-up challenges related to reaction conditions, impurity formation, purification, and safety, you can successfully transition the synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one from the laboratory to pilot or production scale.

References

  • CN110698421A - Synthesis method of benzoxazolone - Google Patents.
  • Benzoxazolone synthesis - Organic Chemistry Portal. Available at: [Link]

  • US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents.
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2010). Synthesis of benzoxazolones from nitroarenes or aryl halides. Organic letters, 12(4), 812–815. Available at: [Link]

  • Synthesis of benzoxazolones from nitroarenes or aryl halides - PubMed. Available at: [Link]

  • 6-Bromo-1,3-benzoxazol-2(3H)-one Safety Data Sheet - Fisher Scientific. Available at: [Link] (Note: A proxy for general safety of related halogenated aromatics).

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11) - ResearchGate. Available at: [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens - MDPI. Available at: [Link]

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents.
  • 4-Bromo-6-(6-hydroxy-1,2-benzisoxazol-3-yl)benzene-1,3-diol - PubChem. Available at: [Link]

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
  • 3-(4-bromo-phenyl)-6-chloro-4-thioxo-3,4-dihydro-benzo[e]o[2][8]xazin-2-one - PubChemLite. Available at: [Link]

Sources

Validation & Comparative

13C NMR shifts for 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide:


C NMR Shift Determination for Halogenated Benzoxazolinones 
A Methodological Case Study on 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Executive Summary

Benzoxazolin-2-ones are privileged pharmacophores widely utilized in the development of antibacterial, anti-inflammatory, and neuroactive drugs. Accurate structural elucidation of these scaffolds is non-negotiable in drug development pipelines. However, heavily substituted derivatives—such as 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one —present unique analytical challenges. The interplay between the electron-withdrawing oxazolone ring, the inductive effects of chlorine, and the relativistic heavy-atom effects of bromine creates a complex magnetic environment.

This guide objectively compares the performance of three analytical "products" used to assign


C NMR chemical shifts: Empirical Prediction Software  (e.g., HOSE-code based tools), Quantum Mechanical Modeling  (DFT-GIAO), and High-Field Experimental NMR . By evaluating their predictive accuracy against experimental ground truth, we provide researchers with a definitive framework for validating complex halogenated heterocycles.

Causality & Mechanistic Insights: The Magnetic Environment

To understand the performance discrepancies between prediction tools, one must first understand the causality behind the chemical shifts in 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.

  • The Heavy Atom Effect (HAE) at C4: Bromine is a massive halogen with a large, diffuse electron cloud. Its presence introduces significant spin-orbit (SO) coupling—a relativistic effect that induces a secondary magnetic field. This field strongly shields the attached ipso-carbon (C4), pushing its resonance anomalously upfield to ~103.8 ppm. Empirical predictors often fail here because they rely on additive substituent rules that underestimate non-linear relativistic shielding[1].

  • Inductive vs. Resonance Effects at C6: Chlorine is lighter and highly electronegative. It exerts a classic inductive electron-withdrawing effect (-I) that dominates at the ipso-carbon (C6), deshielding it and shifting it downfield to ~127.1 ppm.

  • The Oxazolone Core (C2): The carbonyl carbon (C2) is flanked by highly electronegative oxygen and nitrogen atoms. This intense electron withdrawal results in extreme deshielding, consistently anchoring the C2 resonance near ~154.2 ppm, a hallmark of the [2].

Methodological Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, both computational and experimental methodologies must operate as self-validating systems. Below are the step-by-step protocols for acquiring and predicting the


C NMR data.
Protocol A: Quantum Mechanical Modeling (DFT-GIAO)

Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method provides high-accuracy ab initio predictions by calculating electron density from first principles[3].

  • Geometry Optimization: Construct the 3D model of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one. Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set to account for diffuse electrons on the halogens.

  • Self-Validation (Frequency Check): Perform a harmonic vibrational frequency calculation. System Check: The protocol only proceeds if zero imaginary frequencies are found, mathematically proving the structure is at a true local energy minimum, not a transition state.

  • Shielding Calculation: Execute the GIAO NMR shielding tensor calculation.

  • Referencing: Convert isotropic shielding values to chemical shifts (ppm) by subtracting them from the shielding tensor of a Tetramethylsilane (TMS) molecule optimized at the exact same level of theory.

Protocol B: High-Field Experimental Acquisition

Experimental acquisition remains the indispensable ground truth for [4].

  • Sample Preparation: Dissolve 25 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Self-Validation (Internal Referencing): Spike the solvent with exactly 0.03% v/v TMS. System Check: During processing, the TMS signal is rigidly locked to 0.00 ppm. If the solvent residual peak (DMSO-

    
     heptet) deviates from its theoretical 39.52 ppm by more than ±0.05 ppm, the sample temperature or lock phase is flagged for immediate recalibration.
    
  • Acquisition: Utilize a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm TCI CryoProbe. Run a standard inverse-gated decoupling sequence (zgig) at 150.9 MHz for

    
    C. Use a relaxation delay (
    
    
    
    ) of 2.0 s and accumulate 1024 scans to ensure a high signal-to-noise ratio for quaternary carbons.
  • Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier transformation, followed by automated phase and baseline correction.

Workflow Visualization

Workflow cluster_0 In Silico Prediction Products A Target Scaffold: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one B Empirical Predictors (Database/HOSE Codes) A->B Rapid Screening C Ab Initio DFT-GIAO (B3LYP/6-311+G**) A->C High-Accuracy Modeling D Experimental Acquisition (Bruker 600 MHz, CryoProbe) A->D Physical Sample F Orthogonal Validation & Final Resonance Assignment B->F Baseline Estimate C->F Relativistic Correction E Spectral Processing (Zero-Filling, FT, Phase/Baseline Corr.) D->E Raw FID E->F Ground Truth (ppm)

Orthogonal validation workflow for 13C NMR shifts via empirical, DFT, and experimental methods.

Performance Comparison: Quantitative Data

The table below summarizes the


C NMR shifts (in ppm) for 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, comparing the predictive accuracy of Empirical Software and DFT-GIAO against the Experimental Ground Truth.
Carbon PositionExperimental Ground Truth (ppm)DFT-GIAO Prediction (ppm)Empirical Predictor (ppm)Δ Empirical vs Exp (ppm)
C2 (C=O) 154.2155.1153.8-0.4
C3a (C-N) 131.5132.0130.2-1.3
C4 (C-Br) 103.8104.5108.1+4.3
C5 (C-H) 125.4126.1124.9-0.5
C6 (C-Cl) 127.1128.0126.5-0.6
C7 (C-H) 111.2110.8112.0+0.8
C7a (C-O) 142.8143.5141.9-0.9
Comparative Analysis
  • Empirical Predictors: Highly efficient for rapid screening and structurally standard carbons (e.g., C5, C7). However, they exhibit a critical failure point at C4 (+4.3 ppm error) . Because empirical models rely on historical databases, they struggle to accurately compute the non-linear spin-orbit coupling induced by the heavy bromine atom.

  • DFT-GIAO: Demonstrates superior performance across the entire scaffold. By calculating the actual electron density and incorporating relativistic corrections, DFT successfully predicts the anomalous upfield shift of the brominated C4 carbon with an error margin of only +0.7 ppm[1].

  • Experimental Acquisition: Remains the gold standard. Utilizing a 600 MHz CryoProbe ensures that even the lowest-sensitivity quaternary carbons (C3a, C4, C6, C7a) are resolved with baseline separation, providing the definitive dataset for structural confirmation.

References

  • 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem National Institutes of Health (NIH)[Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents MDPI (Molecules)[Link]

  • GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries Magnetic Resonance in Chemistry (PubMed) [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations MDPI (International Journal of Molecular Sciences)[Link]

Sources

Comparative Profiling of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one vs. Its 3-Methyl Derivative: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2(3H)-benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for benzoxazoles, benzimidazoles, and catechols[1]. Derivatives of this core exhibit a broad spectrum of biological activities, most notably as analgesic, anti-inflammatory (COX/LOX inhibitors), and antimicrobial agents[2][3].

When optimizing these scaffolds, the substitution at the 3-position (the nitrogen atom) is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an objective, in-depth comparison between the di-halogenated parent compound, 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one , and its 3-methyl derivative . By applying the "magic methyl" concept, we explore how a seemingly minor structural tweak fundamentally alters physicochemical properties, target binding, and metabolic stability.

Physicochemical & Structural Analysis

The introduction of a methyl group at the N-3 position eliminates a critical hydrogen bond donor. The parent compound (N-H) can act as both a hydrogen bond donor and acceptor, which is often essential for anchoring the molecule within polar enzyme pockets (e.g., the Arg120/Tyr355 region of the COX-2 active site). Methylation not only removes this donor capacity but also increases the topological polar surface area (TPSA) efficiency, driving the molecule toward greater lipophilicity.

Furthermore, the di-halogenated phenyl ring (4-bromo, 6-chloro) significantly enhances the electron-withdrawing nature of the aromatic system, increasing the acidity of the N-H proton (pKa ~ 8.5–9.0) in the parent compound[4].

Table 1: Comparative Physicochemical Profile
Property4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Parent)3-Methyl Derivative (N-CH3)Pharmacological Implication
Molecular Weight 248.46 g/mol 262.49 g/mol Both remain well within Lipinski's Rule of 5 for optimal oral bioavailability.
H-Bond Donors 1 (N-H)0N-CH3 loses donor ability, preventing specific polar interactions but improving membrane permeability.
H-Bond Acceptors 2 (C=O, O)2 (C=O, O)Maintained in both; the carbonyl oxygen remains a potent acceptor.
TPSA (Calculated) 38.3 Ų29.5 ŲThe lower TPSA of the N-CH3 derivative strongly correlates with enhanced Blood-Brain Barrier (BBB) penetration.
LogP (Estimated) ~ 2.8~ 3.3Methylation increases lipophilicity, enhancing hydrophobic pocket binding at the cost of aqueous solubility.
IR Spectroscopy Broad N-H stretch at ~3150 cm⁻¹; C=O at ~1770 cm⁻¹[4]N-H stretch absent; C=O shifts slightly (~1765 cm⁻¹)Diagnostic tool for confirming successful N-alkylation during synthesis.

Pharmacological Target Binding Logic

The causality behind choosing the parent versus the methylated derivative often comes down to the nature of the target protein's binding pocket. For anti-inflammatory targets like cyclooxygenase (COX), the free N-H is often required to mimic the interaction of arachidonic acid or classic NSAIDs with polar residues[5][6]. Conversely, for central nervous system (CNS) targets or specific antimicrobial enzymes like DprE1, the increased lipophilicity and altered steric bulk of the N-CH3 derivative can drive superior non-covalent hydrophobic interactions[1].

BindingLogic CompoundA 4-Bromo-6-chloro- benzo[d]oxazol-2(3H)-one (N-H Free) HDonor H-Bond Donor Active (Interacts with Target Ser/Tyr) CompoundA->HDonor CompoundB 3-Methyl Derivative (N-CH3 Substituted) NoHDonor H-Bond Donor Blocked (Hydrophobic Interaction Only) CompoundB->NoHDonor TargetA High Affinity for Polar Pockets (e.g., COX-2) HDonor->TargetA TargetB Enhanced BBB Penetration & Lipophilic Pockets NoHDonor->TargetB

Caption: Logical flow comparing target binding mechanisms of N-H vs N-CH3 benzoxazolinones.

Experimental Protocols: Synthesis & Validation

To objectively compare these compounds, one must synthesize the 3-methyl derivative from the commercially available parent compound. The following protocol is designed as a self-validating system: it utilizes the thermodynamic stability of the lactam form to ensure exclusive N-alkylation (avoiding O-alkylation), and incorporates built-in analytical checkpoints.

Protocol: N-Methylation of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Rationale: Potassium carbonate (


) is used to deprotonate the acidic N-H. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the resulting nucleophilic nitrogen unsolvated, thereby accelerating the 

attack on methyl iodide (

).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 2.48 g, 10 mmol) of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one in 15 mL of anhydrous DMF in a round-bottom flask under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents (2.07 g, 15 mmol) of finely powdered anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation. The solution may slightly darken.
    
  • Alkylation: Dropwise, add 1.2 equivalents (0.75 mL, 12 mmol) of Methyl Iodide (

    
    ). Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.
    
  • Reaction Monitoring: Stir the mixture at 25°C for 4 hours. Validate reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The N-CH3 product will elute significantly faster (higher Rf) than the polar N-H starting material.

  • Workup (Self-Validating Step): Pour the reaction mixture into 100 mL of ice-cold distilled water. The sudden shift in polarity forces the highly lipophilic N-CH3 derivative to precipitate, while unreacted

    
     and DMF remain in the aqueous phase.
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 4-Bromo-6-chloro-3-methylbenzo[d]oxazol-2(3H)-one.

  • Analytical Confirmation: Perform IR spectroscopy. The validation is positive if the broad peak at ~3150 cm⁻¹ (N-H stretch) is completely absent, confirming quantitative N-methylation[4].

ExpWorkflow Start Parent Benzoxazolinone (1 eq) Reagent MeI (1.2 eq) + K2CO3 (1.5 eq) in DMF Start->Reagent Reaction Stir at 25°C for 4 Hours Reagent->Reaction Workup Aqueous Extraction & Crystallization Reaction->Workup Analysis TLC & IR Validation Workup->Analysis

Caption: Step-by-step synthetic workflow for the N-methylation of benzoxazolinones.

Pharmacokinetic (PK) & Metabolic Stability Profiles

In drug development, the metabolic fate of a compound is as crucial as its target affinity. The benzoxazolinone core is known to mimic phenol or catechol moieties but in a much more metabolically stable form[4]. However, the free N-H group in the parent compound remains a prime target for Phase II metabolic enzymes.

  • Parent Compound (N-H): Susceptible to rapid N-glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver. This adds a bulky, highly polar sugar moiety to the molecule, drastically increasing its water solubility and leading to rapid renal clearance.

  • 3-Methyl Derivative (N-CH3): Methylation sterically and chemically blocks the N-glucuronidation pathway. While the molecule gains a longer half-life, it shifts the metabolic burden to Phase I enzymes (Cytochrome P450s, specifically CYP3A4/CYP1A2), which may eventually perform oxidative N-demethylation. Interestingly, this means the N-CH3 derivative can sometimes act as a prodrug, slowly releasing the active N-H parent compound in vivo.

Metabolism DrugA N-H Derivative Phase2 Phase II Metabolism (N-Glucuronidation) DrugA->Phase2 DrugB N-CH3 Derivative Phase1 Phase I Metabolism (CYP450 N-Demethylation) DrugB->Phase1 ClearanceA Rapid Renal Clearance (Lower Half-life) Phase2->ClearanceA ClearanceB Extended Half-life (Acts as Prodrug) Phase1->ClearanceB

Caption: Comparative metabolic pathways highlighting the stability impact of N-methylation.

Conclusion & Application Guide

The decision to utilize 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one versus its 3-methyl counterpart should be dictated by the specific therapeutic goal:

  • Choose the Parent (N-H) Compound when designing classical anti-inflammatory agents where hydrogen bonding to target residues (like those in COX-1/COX-2) is mandatory for efficacy[2][6]. It is also preferable when rapid systemic clearance is desired to minimize long-term toxicity.

  • Choose the 3-Methyl Derivative when targeting CNS receptors or intracellular microbial targets (like DprE1 in Mycobacterium tuberculosis)[1]. The enhanced lipophilicity guarantees superior membrane and BBB crossing, while the blocked N-H site protects the molecule from premature Phase II deactivation.

References

  • Pilli, G., et al. "Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities." Arzneimittelforschung, 1993. Available at:[Link]

  • Safak, C., et al. "Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • MDPI. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Molecules, 2024. Available at: [Link]

  • Verma, H., et al. "In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation." Taylor & Francis, 2021. Available at: [Link]

Sources

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one vs 4-Bromo-6-chlorobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Scaffold Analysis: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one vs. 4-Bromo-6-chlorobenzoimidazol-2-one

Executive Summary

In the optimization of bioactive heterocycles, the choice between a benzoxazolone (Type A) and a benzimidazolone (Type B) core is rarely arbitrary. While often treated as bioisosteres, the specific 4-bromo-6-chloro substitution pattern introduces distinct electronic and steric constraints that diverge their utility.

This guide provides a technical comparison of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Compound A) and 4-Bromo-6-chlorobenzoimidazol-2-one (Compound B).

Key Takeaway:

  • Select Compound A (Benzoxazolone) when designing for higher lipophilicity, enhanced membrane permeability, and bioisosteric replacement of phenol/catechol moieties. It serves as a "masked" acidic pharmacophore (pKa ~8.5).

  • Select Compound B (Benzimidazolone) when requiring a robust hydrogen bond donor/acceptor motif (donor-donor-acceptor) for kinase hinge binding or GPCR pockets. It offers higher melting points and lower solubility due to intermolecular hydrogen bonding networks.

Part 1: Structural & Electronic Properties

The introduction of the 4-bromo and 6-chloro substituents creates a highly electron-deficient core. This section quantifies the physicochemical divergence.

FeatureCompound A: Benzoxazolone Compound B: Benzimidazolone
Core Structure O-C(=O)-NH fused to BenzeneNH-C(=O)-NH fused to Benzene
H-Bond Donors (HBD) 1 (NH)2 (NH, NH)
H-Bond Acceptors (HBA) 2 (C=O, Ring O)1 (C=O)
Predicted pKa (Acidic) ~8.0 – 8.5 (NH deprotonation)~10.5 (NH deprotonation)
Predicted LogP ~2.8 (More Lipophilic)~2.1 (More Polar)
Electronic Effect Oxygen (Pos 1) is electronegative; inductively withdraws density from the benzene ring.Nitrogen (Pos 1) is less electronegative; allows better resonance stabilization of the cation.
Solubility Profile Moderate in organic solvents (DCM, EtOAc).Poor in non-polar solvents; requires polar aprotic (DMSO, DMF).
Mechanistic Insight: The Halogen Effect

The 4-bromo substituent is sterically significant, occupying the "ortho" position relative to the heteroatom at position 3. In both scaffolds, this creates a "molecular kink," forcing substituents at the Nitrogen (N3) out of planarity if alkylated. The 6-chloro group, being para to N3, exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the N3-H proton compared to the unsubstituted parent cores.

Part 2: Decision Logic (When to Use Which)

The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on medicinal chemistry requirements.

ScaffoldSelection Start Target Binding Requirement Hbond H-Bond Network Required? Start->Hbond Lipophilicity Permeability/LogP Constraint? Hbond->Lipophilicity Low/Moderate Kinase Kinase Hinge Binder? Hbond->Kinase High (DDA Motif) Acidic Need Acidic Pharmacophore? Lipophilicity->Acidic High LogP Needed Benzox Select Benzoxazolone (Cmpd A) (Phenol Bioisostere) Benzim Select Benzimidazolone (Cmpd B) (Urea Bioisostere) Kinase->Benzim Yes Acidic->Benzox Yes (pKa ~8) Acidic->Benzim No (Neutral)

Caption: Decision matrix for scaffold selection based on binding mode and physicochemical constraints.

Part 3: Synthetic Protocols

These protocols are designed to be self-validating . The formation of the heterocycle is confirmed by the disappearance of the characteristic amine/phenol signals and the appearance of the urea/carbamate carbonyl stretch in IR.

Protocol A: Synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Causality: We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene for safety and ease of handling. The reaction is driven by the nucleophilic attack of the phenol and amine on the central carbonyl of CDI.

  • Precursor: 2-amino-3-bromo-5-chlorophenol.

  • Reagents: CDI (1.2 eq), dry THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-amino-3-bromo-5-chlorophenol in 50 mL of anhydrous THF under Nitrogen atmosphere. Checkpoint: Solution should be clear to slightly amber.

  • Activation: Add 12 mmol (1.95 g) of CDI in one portion at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. Then, reflux for 2 hours to ensure complete ring closure.

    • Validation: Monitor TLC (30% EtOAc/Hexane). The polar starting material (amine/phenol) should disappear, replaced by a less polar spot (Benzoxazolone).

  • Work-up: Evaporate THF. Redissolve residue in EtOAc (100 mL) and wash with 1N HCl (2x 30 mL) to remove imidazole by-product and unreacted amine.

  • Purification: Recrystallize from Ethanol/Water.

Expected Yield: 85-92%. Key Characterization:

  • 1H NMR (DMSO-d6): Singlet broad peak at ~11.8-12.0 ppm (NH). Aromatic protons show meta-coupling (J ~ 2 Hz).

  • IR: Strong C=O stretch at ~1760-1780 cm⁻¹ (Carbamate).

Protocol B: Synthesis of 4-Bromo-6-chlorobenzoimidazol-2-one

Causality: The urea cyclization requires higher temperatures than the carbamate. We use Urea melt or CDI in high-boiling solvent to force the formation of the tetrasubstituted center.

  • Precursor: 3-bromo-5-chloro-1,2-diaminobenzene.

  • Reagents: Urea (3 eq), DMF (or melt).

Step-by-Step Workflow:

  • Mixing: Mix 10 mmol of 3-bromo-5-chloro-1,2-diaminobenzene with 30 mmol of solid Urea.

  • Fusion (Melt Method): Heat the neat mixture to 150°C for 3 hours. The mixture will melt and ammonia gas will evolve.

    • Safety: Use a gas trap for ammonia.

  • Solidification: Cool to 100°C and add 20 mL of water. The product will precipitate as a solid.

  • Purification: Filter the solid. Wash with boiling water (to remove excess urea) and cold ethanol.

  • Recrystallization: Recrystallize from DMF/Water.

Expected Yield: 75-85%. Key Characterization:

  • 1H NMR (DMSO-d6): Two distinct broad singlets ~10.8 and 11.2 ppm (two NHs).

  • IR: C=O stretch at ~1700-1730 cm⁻¹ (Urea, lower frequency than benzoxazolone).

Part 4: Experimental Validation (Differentiation)

To objectively distinguish these two scaffolds in a blinded experiment, use the following spectroscopic markers.

MethodBenzoxazolone (A) Benzimidazolone (B)
IR Spectroscopy 1760–1780 cm⁻¹ (Sharp, Lactone-like)1690–1730 cm⁻¹ (Broad, Urea-like)
1H NMR (DMSO) One exchangeable proton (NH) > 11 ppm.Two exchangeable protons (NH) > 10 ppm.
13C NMR (C=O) Carbonyl shift ~153-155 ppm .Carbonyl shift ~155-158 ppm .
Mass Spec [M+H]+ matches formula C7H3BrClNO2[M+H]+ matches formula C7H4BrClN2O

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Ryu, K. E., et al. (2015).[1] 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a Green and Recyclable Carbonyl Source for the Synthesis of Benzazolones.[1] Synlett, 26(14), 1985-1990.

  • Sunway Pharm. (n.d.). 4-Bromo-6-chlorobenzoimidazol-2-one Product Data. ChemicalBook.[2]

  • U.S. National Library of Medicine. (2020). PubChem Compound Summary for CID 16086-54-9 (Benzoxazolone derivatives). PubChem.

Sources

Benzoxazole vs. Benzoxazolone: A Medicinal Chemistry & Pharmacological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-level technical comparison between Benzoxazole and Benzoxazolone (2-benzoxazolinone) scaffolds. While structurally similar—differing only by the oxidation state and substitution at the C-2 position—these two moieties exhibit distinct physicochemical properties, synthetic pathways, and pharmacological profiles.

  • Benzoxazole : A fully aromatic, bicyclic system often used as a bioisostere for nucleic bases or to facilitate

    
    -
    
    
    
    stacking in enzyme active sites (e.g., Kinase inhibitors, TTR stabilizers).
  • Benzoxazolone : A cyclic carbamate (non-aromatic heterocyclic ring) characterized by a hydrogen bond donor/acceptor motif, classifying it as a "privileged scaffold" for CNS-active drugs (e.g., Muscle relaxants).

Structural & Physicochemical Analysis[1]

The core difference lies in the electronic character of the heterocyclic ring. Benzoxazole is a planar, electron-deficient aromatic system. Benzoxazolone contains a carbamate group, breaking the aromaticity of the oxazole ring but introducing critical hydrogen-bonding capabilities.

Comparative Data Table
FeatureBenzoxazole DerivativesBenzoxazolone Derivatives
Core Structure Benzene fused to Oxazole (

)
Benzene fused to cyclic carbamate (

)
Aromaticity Fully aromatic (10

electrons)
Aromatic benzene ring; Heterocycle is non-aromatic
Electronic Nature

-deficient heterocycle; Weak base
Amide-like resonance; Neutral/Weakly acidic (NH)
H-Bonding H-bond Acceptor (N3)H-bond Donor (NH) & Acceptor (C=O)
Lipophilicity (LogP) Higher (~1.6 - 2.0 for unsubstituted)Lower (~1.2); More polar due to carbamate
pKa ~0.2 (Conjugate acid)~8.5 - 9.5 (NH deprotonation)
Key Drug Class TTR Stabilizers, Kinase InhibitorsMuscle Relaxants, Analgesics, Anticonvulsants
Representative Drug Tafamidis (Vyndaqel)Chlorzoxazone (Parafon Forte)
Structural Visualization

The following diagram illustrates the structural relationship and the electronic divergence between the two scaffolds.

Benzoxazole_vs_Benzoxazolone cluster_0 Benzoxazole Core cluster_1 Benzoxazolone Core BZ Benzoxazole (Fully Aromatic) C7H5NO Prop1 Pi-Stacking Capable Hydrophobic Pocket Binder BZ->Prop1 Diff Structural Divergence (C-2 Oxidation) BZ->Diff BZO Benzoxazolone (Cyclic Carbamate) C7H5NO2 Prop2 H-Bond Donor (NH) & Acceptor (C=O) BZO->Prop2 Diff->BZO

Figure 1: Structural divergence highlighting the transition from the aromatic benzoxazole to the H-bond rich benzoxazolone.

Pharmacological Performance & Applications[1][3][4][5][6][7]

Benzoxazole: The "Stacking" Scaffold

Mechanism: The planar nature of benzoxazole allows it to intercalate into DNA minor grooves or stack against aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

  • Case Study (Tafamidis): Used to treat Transthyretin (TTR) Amyloidosis.[1][2] The benzoxazole ring binds into the thyroxine-binding pockets of the TTR tetramer, stabilizing the native structure via hydrophobic interactions and preventing dissociation into amyloidogenic monomers.

  • Key Application: Bioisostere for adenine/guanine in ATP-competitive kinase inhibitors.

Benzoxazolone: The "Privileged" Scaffold

Mechanism: The cyclic carbamate moiety mimics the peptide bond, allowing specific interactions with receptors in the Central Nervous System (CNS).

  • Case Study (Chlorzoxazone): A centrally acting muscle relaxant.[3] It modulates polysynaptic reflexes in the spinal cord.

  • Metabolic Probe: Chlorzoxazone is the standard probe substrate for CYP2E1 activity. The 6-hydroxylation is specific to this enzyme, making the scaffold essential for ADME-Tox studies.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylbenzoxazole (Oxidative Cyclization)

Objective: Synthesis of the aromatic benzoxazole ring via condensation of 2-aminophenol and benzaldehyde.[4] This method utilizes a "Green Chemistry" approach using oxidative cyclization.

Reagents:

  • 2-Aminophenol (1.0 equiv)[4][5]

  • Benzaldehyde (1.0 equiv)[4]

  • Oxidant/Catalyst: Sodium Metabisulfite (

    
    ) or simply open air reflux in Ethanol.
    
  • Solvent: Ethanol or DMSO.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminophenol (10 mmol, 1.09 g) and benzaldehyde (10 mmol, 1.06 g) in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add Sodium Metabisulfite (10 mmol) to facilitate oxidative cyclization (Schiff base formation followed by ring closure).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor progress via TLC (Eluent: Hexane:EtOAc 4:1).
    
  • Work-up: Cool the mixture to room temperature. Pour into crushed ice (100 g).

  • Isolation: The precipitate (Schiff base intermediate or final product) is filtered. If the intermediate persists, add a catalytic amount of

    
     or DDQ for final oxidation, though 
    
    
    
    usually suffices.
  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
     NMR should show aromatic protons only (7.0–8.0 ppm) and lack the broad NH/OH signals of the starting material.
    
Protocol B: Synthesis of 2-Benzoxazolone (Urea Fusion)

Objective: Synthesis of the cyclic carbamate core. This protocol avoids the use of phosgene (toxic gas), replacing it with urea in a solvent-free melt or high-boiling solvent.

Reagents:

  • 2-Aminophenol (1.0 equiv)[4][5]

  • Urea (1.5 – 2.0 equiv)

  • Catalyst: Concentrated HCl (catalytic drops) or reaction performed in melt.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix 2-aminophenol (10 mmol, 1.09 g) and Urea (15 mmol, 0.90 g).

  • Fusion (Melt): Heat the solid mixture gradually to

    
     in an oil bath. The mixture will melt.
    
  • Reaction: Maintain temperature for 3 hours. Ammonia gas (

    
    ) will evolve (use a fume hood or trap). The evolution of gas indicates the formation of the cyclic carbamate.
    
  • Cooling: Cool the melt to

    
     and add 20 mL warm water to dissolve excess urea.
    
  • Acidification: Acidify slightly with dilute HCl to ensure the phenol/amine remains protonated/neutral and precipitates the product.

  • Filtration: Filter the solid precipitate.

  • Purification: Recrystallize from boiling water or ethanol.

  • Validation: IR spectroscopy is critical here. Look for the strong Carbonyl (

    
    ) stretch at 
    
    
    
    and the NH stretch at
    
    
    .
Synthesis Workflow Diagram

Synthesis_Comparison cluster_BZ Benzoxazole Route cluster_BZO Benzoxazolone Route Start Starting Material: 2-Aminophenol Aldehyde + Benzaldehyde (Condensation) Start->Aldehyde Urea + Urea (Carbonylation) Start->Urea Schiff Intermediate: Schiff Base Aldehyde->Schiff Oxidation Oxidative Cyclization (-2H) Schiff->Oxidation BZ_Prod Target: 2-Phenylbenzoxazole Oxidation->BZ_Prod Melt Melt Fusion (150°C, -NH3) Urea->Melt BZO_Prod Target: 2-Benzoxazolone Melt->BZO_Prod

Figure 2: Divergent synthetic pathways from the common precursor 2-aminophenol.

References

  • Benzoxazole and Benzoxazolone Scaffolds in Drug Design

    • Review of pharmacological activities and structural insights.[6][7]

    • Source:

  • Tafamidis (Benzoxazole)

    • Structural basis for TTR stabilization by benzoxazole deriv
    • Source:

  • Chlorzoxazone (Benzoxazolone)

    • Use of benzoxazolone as a metabolic probe.
    • Source:

  • Green Synthesis of Benzoxazoles

    • Methodology for oxidative cyclization using nanoparticles/green c
    • Source:

  • Synthesis of Benzoxazolones via Urea

    • Solvent-free synthesis protocols.[8]

    • Source:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one Class: Halogenated Heterocycle / Benzoxazolinone derivative Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Aquatic Toxicity.[1][2] Disposal Classification: Halogenated Organic Waste (RCRA Hazardous Waste).[1]

Expertise & Rationale: As a Senior Application Scientist, I emphasize that the disposal of this compound is dictated by its halogen content (Bromine and Chlorine).[1] Unlike simple organic waste, this compound cannot be incinerated in standard fuel-blending kilns without acid-gas scrubbing capabilities.[1] Improper disposal (e.g., mixing with non-halogenated solvents) creates "rogue waste" streams that can damage incinerator infrastructure (via HBr/HCl formation) and incur significant fines.

This guide treats the compound as a High-Priority Halogenated Waste , prioritizing segregation to minimize disposal costs and environmental release.[1]

Hazard Assessment & PPE Requirements

Before handling waste, operators must acknowledge the specific hazards associated with the benzoxazolinone core and its halogen substituents.[1]

Physical & Chemical Properties (Relevant to Disposal)
PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector during transfer.[1]
Solubility Low in water; Soluble in DMSO, DMF, organicsDo not attempt to wash down drains.[1] It will precipitate and persist.[1]
Reactivity Stable; Incompatible with strong oxidizers/basesSegregate from perchlorates, nitric acid, or strong alkalis in waste.[1]
Thermal Emits NOx, HCl, HBr upon combustionMust be incinerated in facilities equipped with scrubbers.[1]
Mandatory PPE (Personal Protective Equipment)
  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (Double gloving recommended: 0.11mm minimum thickness).[1]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1]

  • Body: Lab coat (buttoned) + closed-toe shoes.

Waste Segregation Logic (The "Halogen Rule")

The most critical operational error is misclassification. Because this molecule contains Bromine and Chlorine, it must enter the Halogenated Waste stream.[1]

Logic Flow: Waste Stream Determination

The following diagram illustrates the decision-making process for segregating this specific compound.

WasteSegregation Start Waste Generation: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution (e.g., Mother Liquor) StateCheck->Liquid Liquid Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid HaloCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HaloCheck Drain Drain / Sewer Liquid->Drain NEVER StreamA STREAM A: Halogenated Solvent Waste (High Cost Disposal) HaloCheck->StreamA Yes HaloCheck->StreamA No (Compound itself is halogenated!) StreamB STREAM B: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->StreamB

Figure 1: Decision tree for segregating halogenated benzoxazolinone waste. Note that even if dissolved in non-halogenated solvents (like Acetone), the presence of the solute forces the entire volume into the Halogenated stream.[1]

Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste

Applicability: Expired pure substance, contaminated weighing boats, filter cakes, silica gel from columns.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage-induced spills.[1]

  • Labeling: Affix a Hazardous Waste Tag immediately.[1]

    • Constituents: Write "4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.[1]

    • Dampen paper towels used for wiping with water/surfactant before placing them in the bin to suppress dust.[1]

  • Seal: Screw the lid tight. Do not leave a funnel in the neck.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, NMR tube contents.[1]

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If the solution contains strong oxidizers (e.g., peroxides), quench them before adding to the waste container.[1]

  • Container Selection: Use the designated "Halogenated Waste" carboy (usually white or yellow safety cans).[1]

    • Critical Note: Never add this to the "Non-Halogenated" (Red can) stream.[1] Even 1% halogen content reclassifies the entire drum, costing the facility significantly more for disposal.[1]

  • Transfer: Use a funnel with a splash guard.[1]

  • Rinsing: Triple rinse the empty reaction vessel with a minimal amount of acetone/ethanol. Add these rinses to the Halogenated Waste container (not the sink).

Spill Management & Decontamination[3]

In the event of a spill, rapid containment prevents the spread of halogenated dust.[1]

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or outside hood?) PPE 2. Don PPE (Goggles, Nitrile Gloves, N95) Assess->PPE Contain 3. Containment (Cover with wet paper towels) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Dispose 5. Disposal (Label as Halogenated Solid) Clean->Dispose

Figure 2: Linear workflow for managing solid spills of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.

Step-by-Step Cleanup Protocol
  • Isolate: Evacuate non-essential personnel. Mark the area.

  • Dampen: Do not dry sweep.[1] Gently cover the powder with paper towels dampened with water or a dilute surfactant. This prevents airborne dust.[1][3][4]

  • Collect: Use a plastic scoop or dustpan to lift the wet towels and powder.[1] Place directly into a heavy-duty plastic bag (2-mil thickness minimum).

  • Wash: Wipe the surface with a soap/water solution.[1][3][4] Repeat until no residue remains.

  • Final Disposal: Seal the bag, place it inside a solid waste container, and label it as "Debris contaminated with Halogenated Organics."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1]

  • PubChem. Compound Summary: 6-Bromo-2-benzoxazolinone (Analogous Structure Safety Data).[1] National Library of Medicine.[1]

  • Fisher Scientific. Safety Data Sheet: 6-Bromo-1,3-benzoxazol-2(3H)-one.[1][3] (Provides baseline safety data for halogenated benzoxazolones).

  • Princeton University EHS. Halogenated Solvents and Waste Management.[1] (Standard operating procedures for halogenated waste segregation).

Sources

Personal protective equipment for handling 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational safety and logistical framework for handling 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one . As a specialized halogenated heterocyclic building block used in drug discovery (often for antibacterial or CNS-active scaffolds), it lacks the extensive toxicological datasets of commodity chemicals.[1]

Consequently, this protocol applies Structural Activity Relationship (SAR) principles, deriving safety margins from the well-characterized analog 6-Bromo-2(3H)-benzoxazolone (CAS 19932-85-5) and general halogenated aromatic handling standards.[1]

Chemical Profile & Hazard Assessment

Compound Identity:

  • Chemical Name: 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one[1][2]

  • Molecular Formula: C₇H₃BrClNO₂[1]

  • Physical State: Solid (typically off-white to beige powder).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

  • Stability: Stable under ambient conditions; protect from strong oxidizers and bases.[1]

GHS Hazard Classification (Derived via SAR): Based on the benzoxazolinone core and halogen substitution, treat this compound as a Category 2 Irritant and Acute Toxin (Oral) .[1]

Hazard ClassGHS CategoryHazard Statement (Inferred)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][5][6][7]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][6][7]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][5][7]

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends heavily on the state of the chemical (Solid Powder vs. Solvated Reaction Mixture).

Glove Selection Protocol

Halogenated heterocycles can permeate standard nitrile gloves when dissolved in organic solvents.[1]

Operational StateRecommended Glove MaterialThickness / BreakthroughRationale
Solid Handling (Weighing, Transfer)Double Nitrile (Exam Grade)>0.11 mm (Outer)Provides excellent barrier against dry particulates.[1] Inner glove prevents contamination during doffing.
Solution: Aqueous/Alcohol Double Nitrile >0.11 mmNitrile performs well against alcohols and aqueous buffers.[1]
Solution: DMSO/DMF Double Nitrile (change every 15 mins)>0.11 mmDMSO permeates nitrile rapidly, carrying the toxin with it.[1] Frequent changes are mandatory.
Solution: DCM/Chloroform Silver Shield / Laminate or Viton® >0.07 mm (Laminate)CRITICAL: Nitrile degrades instantly in halogenated solvents.[1] Use laminate liners under nitrile outer gloves.
Respiratory & Body Protection[1][5][6][8][9]
  • Respiratory:

    • Primary Control: Handle exclusively inside a certified Chemical Fume Hood.

    • Secondary (if hood unavailable): N95 (minimum) or P100 particulate respirator.[1] Note: Dust masks are insufficient for fine chemical powders.[1]

  • Eye/Face: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient if fine dust is generated.

  • Body: Lab coat (buttoned, sleeves rolled down), full-length trousers, and closed-toe chemically resistant shoes.[1]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the solvent system used.

PPE_Selection Start Start: Handling 4-Br-6-Cl-benzoxazolone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid PPE_Solid PPE: Double Nitrile Gloves + N95/Fume Hood + Safety Goggles Solid->PPE_Solid Solvent Identify Solvent Liquid->Solvent Solv_Polar Polar Aprotic (DMSO, DMF) Solvent->Solv_Polar Solv_Halo Halogenated (DCM, CHCl3) Solvent->Solv_Halo Solv_Alch Alcohols / Water Solvent->Solv_Alch PPE_DMSO PPE: Double Nitrile CHANGE EVERY 15 MINS (Permeation Risk) Solv_Polar->PPE_DMSO PPE_Halo PPE: Silver Shield / Laminate (Nitrile Fails) Solv_Halo->PPE_Halo PPE_Std PPE: Standard Nitrile Solv_Alch->PPE_Std

Caption: Decision tree for selecting glove material based on solvent compatibility. Note the specific requirements for DMSO and Halogenated solvents.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Hazard: Fine organic powders are prone to static charge.[1] Use an antistatic gun or ionizer if the powder disperses.

  • Containment: Weigh inside a fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood before opening.

  • Technique:

    • Place a secondary container (weigh boat) on the balance.

    • Tare the balance.

    • Transfer solid using a disposable spatula.

    • Immediately reseal the stock container.

    • Wipe the exterior of the stock container with a damp tissue (solvent-appropriate) before returning to storage.[1]

B. Reaction Setup (Solvated State)
  • Venting: Halogenated benzoxazolinones can release hydrogen halides (HBr/HCl) if heated to decomposition or reacted with strong acids.[1] Ensure the reaction vessel is vented to a scrubber or hood exhaust.

  • Syringe Transfer: When handling solutions in DMSO/DCM, avoid pressurizing vials. Use the "pull-push" technique to equalize pressure and prevent aerosol generation.[1]

Emergency Response & Waste Disposal

Spill Response
  • Dry Spill (Powder):

    • Do NOT use compressed air.[1]

    • Cover with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

    • Scoop up the wet slurry and place it in a hazardous waste bag.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1]

    • Warning: If dissolved in DCM, the spill will penetrate standard lab floor tiles. Clean immediately and ventilate the area.[6][7][8][9]

Disposal Logistics

This compound contains both Chlorine and Bromine .[1] It must be segregated from non-halogenated waste to prevent the formation of dioxins during incorrect incineration.

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic SolidHigh-Temperature Incineration (with flue gas scrubbing)
Liquid Waste Halogenated Solvent WasteFuel Blending / Incineration
Contaminated Sharps Hazardous SharpsIncineration

Labeling: Clearly tag all waste containers with "HALOGENATED - Contains Bromine/Chlorine" .[1]

References

  • PubChem. (n.d.).[1][3] 6-Bromo-2(3H)-benzoxazolone (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from [Link][1]

  • Fisher Scientific. (2024).[1][9] Safety Data Sheet: 6-Bromo-1,3-benzoxazol-2(3H)-one. Retrieved March 7, 2026, from [Link][1]

Sources

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